(S)-(-)-Felodipine-d5
Description
Properties
IUPAC Name |
3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m1/s1/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAMFZIAATZDJ-PXPDZFMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(-)-Felodipine-d5: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of (S)-(-)-Felodipine-d5, a deuterated isotopologue of the S-enantiomer of Felodipine. Felodipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] The introduction of deuterium at the ethyl ester group of the S-enantiomer offers a valuable tool for pharmacokinetic and metabolic studies, serving as an internal standard in analytical methods. This document details the physicochemical properties, structural information, and the established mechanism of action of its non-deuterated counterpart, (S)-Felodipine. Furthermore, it outlines detailed, plausible experimental protocols for its synthesis, purification, and analysis, based on established chemical principles and available literature.
Chemical Properties and Structure
This compound is the deuterated S-enantiomer of Felodipine, a second-generation calcium channel blocker. The deuterium labeling is specifically at the ethyl ester group.
Structure
The chemical structure of this compound is depicted below:
(Image of the chemical structure of this compound would be placed here in a real document)
IUPAC Name: 3-O-methyl 5-O-(ethyl-d5) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated parent compound, Felodipine, are presented in Table 1 for comparative analysis.
| Property | This compound | Felodipine (racemic) | Reference(s) |
| Molecular Formula | C₁₈H₁₄D₅Cl₂NO₄ | C₁₈H₁₉Cl₂NO₄ | [2] |
| Molecular Weight | 389.3 g/mol | 384.25 g/mol | [2] |
| CAS Number | 6485-58-1 (for Ethyl-d5 iodide) | 72509-76-3 | [1] |
| Appearance | Light yellow crystalline powder (inferred) | Slightly yellowish, crystalline powder | |
| Melting Point | Not explicitly available | 145 °C | |
| Solubility | Insoluble in water; Soluble in dichloromethane and ethanol (inferred) | Insoluble in water; freely soluble in Dichloromethane and ethanol | |
| LogP | Not explicitly available | 4.36 |
Table 1. Physicochemical Properties of this compound and Felodipine.
Mechanism of Action and Signaling Pathway
Felodipine exerts its therapeutic effect by blocking voltage-gated L-type calcium channels, primarily in vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in blood pressure. The S-enantiomer of Felodipine is known to be the more pharmacologically active isomer.
The downstream signaling pathway initiated by the blockage of L-type calcium channels in vascular smooth muscle cells is illustrated in the following diagram:
References
Technical Guide: (S)-(-)-Felodipine-d5 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies related to the certified reference material (S)-(-)-Felodipine-d5. The information is compiled to meet the rigorous standards of research, development, and quality control in the pharmaceutical industry.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Parameter | Value | Source |
| Chemical Name | 3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | LGC Standards[1] |
| CAS Number | 1217744-87-0 | LGC Standards, Acanthus Research[1][2] |
| Molecular Formula | C18H14D5Cl2NO4 | Acanthus Research[2] |
| Molecular Weight | 389.28 g/mol | Pharmaffiliates[3] |
| Monoisotopic Mass | 388.1004972 Da | PubChem |
| Purity (Typical) | ≥98% (by HPLC) | |
| Isotopic Enrichment | ≥99% Deuterium | |
| Appearance | Solid | |
| Solubility | Soluble in Dichloromethane and Ethanol | Wikipedia |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Experimental Protocols
Detailed methodologies for the key analytical experiments are outlined below. These protocols are based on established methods for the analysis of Felodipine and its analogues.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the determination of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 305 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare the sample solution by dissolving an accurately weighed amount of the substance in the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and calculate the purity by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis
This method provides confirmation of the identity and can be used for the quantification of trace-level impurities.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using Acetonitrile and 0.02% aqueous ammonia.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The multiple reaction monitoring (MRM) mode would be used. For Felodipine, the transition is m/z 382.1 -> 145. For the deuterated standard, the precursor ion would be shifted accordingly (approximately m/z 387.1).
-
Procedure:
-
Prepare solutions of the reference standard and sample in a suitable solvent.
-
Inject the solutions into the LC-MS/MS system.
-
Acquire data in MRM mode to confirm the identity by comparing the retention time and mass transitions with the reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show the characteristic peaks for the dihydropyridine ring protons and the aromatic protons of the dichlorophenyl group. The absence of signals corresponding to the ethyl group protons and the presence of a singlet for the methyl ester confirms the structure and deuteration site.
-
The ¹³C NMR spectrum will show the corresponding carbon signals, confirming the overall carbon framework. The complete assignment of ¹H and ¹³C NMR data for felodipine has been previously reported.
-
Quality Control Workflow
The following diagram illustrates the typical quality control workflow for the certification of a reference material like this compound.
Caption: Quality control workflow for certified reference material production.
This in-depth guide provides essential technical information for researchers and professionals working with this compound. The data and protocols are intended to support the accurate and reliable use of this certified reference material in analytical and research applications.
References
(S)-(-)-Felodipine-d5 mechanism of action as an internal standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (S)-(-)-Felodipine-d5 when used as an internal standard in bioanalytical methods. This document outlines the pharmacological action of felodipine, the principles of internal standards in quantitative analysis, and detailed experimental protocols for the accurate measurement of felodipine in biological matrices.
Introduction: The Role of Internal Standards in Bioanalysis
In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis, precision and accuracy are paramount. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards, quality controls, and unknown study samples, prior to sample processing. The IS is crucial for correcting variability that can be introduced during various stages of the analytical workflow, such as sample preparation, injection volume differences, and fluctuations in the mass spectrometer's response.
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in bioanalysis. In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). Since this compound is chemically identical to the analyte, felodipine, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. This near-identical behavior allows it to effectively compensate for matrix effects and other sources of analytical variability, leading to more robust and reliable quantitative data.
Pharmacological Mechanism of Action of Felodipine
Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3][4] By blocking these channels, felodipine prevents the influx of extracellular calcium ions, which is a critical step in smooth muscle contraction.[2]
The signaling pathway for felodipine's vasodilatory effect is as follows:
-
Calcium Influx: In vascular smooth muscle cells, depolarization triggers the opening of L-type calcium channels, leading to an influx of Ca²⁺ ions.
-
Calmodulin Activation: The increased intracellular Ca²⁺ binds to and activates calmodulin.
-
MLCK Activation: The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK).
-
Muscle Contraction: MLCK phosphorylates the myosin light chains, which in turn interact with actin to cause muscle contraction and vasoconstriction.
-
Felodipine's Inhibitory Action: Felodipine binds to the L-type calcium channels, stabilizing them in an inactive conformation. This inhibits the initial influx of Ca²⁺, thereby preventing the downstream signaling cascade that leads to muscle contraction. The result is vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.
Below is a diagram illustrating the signaling pathway of felodipine's action.
This compound as an Internal Standard in LC-MS/MS
This compound is the deuterated form of the S-enantiomer of felodipine. The replacement of five hydrogen atoms with deuterium results in a mass shift that is easily distinguishable by a mass spectrometer from the unlabeled analyte. This mass difference is critical for simultaneous detection and quantification.
The core principle of using this compound as an internal standard is based on the ratio of the analyte's response to the internal standard's response. This ratio is used to construct the calibration curve and to determine the concentration of felodipine in unknown samples. Because both the analyte and the internal standard are subjected to the same experimental conditions, any loss of analyte during sample preparation or fluctuation in instrument response will be mirrored by a proportional change in the internal standard's signal. This results in a consistent response ratio, thereby ensuring the accuracy and precision of the measurement.
The logical workflow for the quantitative analysis of felodipine using this compound as an internal standard is depicted below.
Experimental Protocols
The following is a representative protocol for the quantification of felodipine in human plasma using this compound as an internal standard, synthesized from established bioanalytical methods for felodipine.
Materials and Reagents
-
Felodipine reference standard
-
This compound internal standard
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Diethyl ether (HPLC grade)
-
Hexane (HPLC grade)
Preparation of Stock and Working Solutions
-
Felodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of felodipine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the felodipine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 3 mL of a diethyl ether/hexane (80:20, v/v) mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Felodipine: m/z 384.1 → 338.0
-
Felodipine-d5: m/z 389.1 → 343.0
-
Data Presentation and Method Validation
A bioanalytical method using a deuterated internal standard must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, precision, accuracy, recovery, and matrix effect. The following tables summarize representative data for a validated felodipine assay.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.02 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Weighted (1/x²) linear regression |
Data synthesized from published methods.
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.08 | 6.60 | +2.75 | 9.42 | +4.50 |
| Low QC | 0.25 | < 10 | ± 15 | < 15 | ± 15 |
| Mid QC | 8.0 | 7.22 | -1.79 | 8.46 | +1.88 |
| High QC | 16.0 | 5.01 | +6.20 | 5.12 | +3.13 |
LLOQ, Low, Mid, and High QC data adapted from a felodipine assay. Acceptance criteria as per regulatory guidelines.
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85 - 95 | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |
| High QC | 85 - 95 | 85 - 95 | 0.95 - 1.05 | 0.98 - 1.02 |
Representative data based on typical performance of methods with deuterated internal standards.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of felodipine in biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for analytical variability, leading to high-quality data that meets the stringent requirements of regulatory bodies for pharmacokinetic and bioequivalence studies. The detailed protocols and validation data presented in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development.
References
A Technical Guide to (S)-(-)-Felodipine-d5: Sourcing and Application for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(-)-Felodipine-d5, a deuterated analog of the calcium channel blocker Felodipine. This document details available suppliers, purchasing options, and key technical data to facilitate its procurement for research and development purposes. Furthermore, it outlines a detailed experimental protocol for its application as an internal standard in bioanalytical methods and illustrates the established signaling pathway of Felodipine.
Supplier and Purchasing Information
This compound and its racemic mixture, (±)-Felodipine-d5, are available from several specialized chemical suppliers. The following table summarizes the quantitative data available from various vendors to aid in the selection of a suitable product for your research needs.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| LGC Standards | This compound | TRC-F232372-25MG | 1217744-87-0 | C₁₈H₁₄D₅Cl₂NO₄ | 389.28 | Not specified |
| Cayman Chemical | (±)-Felodipine-d5 | 30123 | 1242281-38-4 | C₁₈H₁₄D₅Cl₂NO₄ | 389.3 | ≥98% (Felodipine), ≥99% deuterated forms (d1-d5)[1] |
| Clearsynth | Felodipine-d5 | CS-O-02883 | 1242281-38-4 | Not specified | Not specified | Not specified |
| Santa Cruz Biotechnology | (R)-(+)-Felodipine-d5 | Not specified | Not specified | C₁₈H₁₄D₅Cl₂NO₄ | 389.28 | Not specified |
| International Laboratory USA | This compound | 6199595 | 1217744-87-0 | C₁₈H₁₄D₅Cl₂NO₄ | 389.28 | Not specified |
| Simson Pharma Limited | Felodipine-D5 | F110004 | NA | C₁₈H₁₄D₅Cl₂NO₄ | 389.28 | Not specified |
| Pharmaffiliates | This compound | PA STI 040670 | 1217744-87-0 | C₁₈H₁₄D₅Cl₂NO₄ | 389.28 | Not specified |
| Sussex Research Laboratories Inc. | Felodipine-d5 | SI060029 | 1242281-38-4 | C₁₈H₁₄D₅Cl₂NO₄ | 389.28 | >95% (HPLC), >95% Isotopic Enrichment[2] |
| Acanthus Research | Felodipine-D5 | FEL-09-002 | 1217744-87-0 | C₁₈H₁₄D₅Cl₂NO₄ | Not specified | Not specified |
| MedChemExpress | Felodipine-d5 | HY-B0309S1 | 1242281-38-4 | C₁₈H₁₄D₅Cl₂NO₄ | 389.29 | Not specified |
Experimental Protocol: Quantification of Felodipine in Human Plasma using LC-MS/MS
This compound is primarily utilized as an internal standard (IS) for the accurate quantification of Felodipine in biological matrices. The following is a detailed methodology synthesized from established bioanalytical methods for the analysis of Felodipine in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5]
Materials and Reagents
-
This compound (Internal Standard)
-
Felodipine (Reference Standard)
-
Human Plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
Water (deionized, 18 MΩ·cm)
-
Diethylether/Hexane (80:20, v/v) or Methyl tert-butyl ether (MTBE) for extraction
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column: A C18 column (e.g., 100 mm x 4.6 mm, 5 µm or 75 mm x 3.0 mm, 3.5 µm) is suitable.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Felodipine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Felodipine by serial dilution of the stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve over a desired concentration range (e.g., 0.1 to 20 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 50 µL) of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., diethylether/hexane (80:20, v/v) or MTBE).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2mM ammonium acetate or 0.1% formic acid in water).
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is commonly used.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Felodipine and this compound. These will need to be optimized on the specific instrument used.
Data Analysis
Quantify the concentration of Felodipine in the unknown samples by constructing a calibration curve of the peak area ratio of Felodipine to this compound versus the nominal concentration of the calibration standards.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the mechanism of action of Felodipine and a typical experimental workflow for its quantification.
Figure 1: Signaling Pathway of Felodipine Action
Figure 2: Bioanalytical Workflow for Felodipine Quantification
Mechanism of Action
Felodipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. By blocking the influx of extracellular calcium ions into these cells, Felodipine prevents the activation of calmodulin and subsequently myosin light chain kinase. This inhibition of the contractile signaling cascade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure. This compound, being a deuterated isotopologue, is expected to have the same mechanism of action and is used as a stable isotope-labeled internal standard for its accurate quantification in biological samples.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sussex-research.com [sussex-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Isotopic Purity of (S)-(-)-Felodipine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of (S)-(-)-Felodipine-d5, a deuterated analog of the calcium channel blocker Felodipine. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This compound is commonly used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Felodipine in biological matrices. The substitution of five hydrogen atoms with deuterium atoms imparts a mass shift that allows for its differentiation from the unlabeled drug, while maintaining similar physicochemical properties.
Data Presentation: Isotopic Purity
The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the desired deuterated species and the distribution of other isotopic variants. This information is typically provided in the Certificate of Analysis from the supplier. While a specific Certificate of Analysis for this compound was not publicly available for this review, the following table represents typical data for a high-quality batch of this compound, outlining the expected distribution of isotopic species.
| Isotopic Species | Degree of Deuteration | Representative Abundance (%) |
| d5 | 5 | > 98% |
| d4 | 4 | < 2% |
| d3 | 3 | < 0.5% |
| d2 | 2 | < 0.1% |
| d1 | 1 | < 0.1% |
| d0 (unlabeled) | 0 | < 0.1% |
Note: The data presented above is representative. For lot-specific isotopic distribution, please refer to the Certificate of Analysis provided by the manufacturer.
Experimental Protocols
The determination of isotopic purity for this compound is typically performed using high-resolution mass spectrometry (HRMS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This method allows for the separation and quantification of the different isotopic species of this compound based on their mass-to-charge ratio (m/z).
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration suitable for MS analysis (e.g., 1 µg/mL).
b. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Data Analysis: The relative abundance of each isotopic peak (d0 to d5) is determined by integrating the area under the curve for each peak in the mass spectrum.
Isotopic Enrichment Determination by Quantitative NMR (qNMR)
¹H NMR spectroscopy can be utilized to determine the level of deuterium incorporation at specific sites by observing the reduction in the signal intensity of the corresponding protons. ²H NMR provides a direct measure of the deuterium atoms.
a. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).
b. NMR Parameters (¹H qNMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard quantitative pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Data Processing: The spectra are processed with appropriate phasing and baseline correction. The integral of the residual proton signals at the sites of deuteration is compared to the integral of a signal from a non-deuterated position on the molecule or the internal standard to calculate the percentage of deuteration.
Mandatory Visualizations
Metabolic Pathway of Felodipine
Felodipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative, which is pharmacologically inactive.[1][2][3][4][5] Deuteration at metabolically active sites can slow down this process due to the kinetic isotope effect.
Caption: CYP3A4-mediated metabolism of Felodipine.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates a general workflow for determining the isotopic purity of this compound using LC-MS.
Caption: LC-MS workflow for isotopic purity analysis.
References
- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. youtube.com [youtube.com]
- 4. Metabolism of felodipine: Significance and symbolism [wisdomlib.org]
- 5. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug-Drug Interaction Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Safety Profile of (S)-(-)-Felodipine-d5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety information for the non-deuterated parent compound, Felodipine. As of the latest literature review, specific safety data sheets (SDS) and dedicated toxicological studies for (S)-(-)-Felodipine-d5 are not publicly available. The safety profile of this compound is anticipated to be similar to that of Felodipine, however, altered pharmacokinetic properties due to deuteration could potentially influence its toxicological profile. The information herein is intended for research and developmental purposes and should be supplemented with in-house safety assessments.
Executive Summary
This technical guide offers a detailed examination of the safety data pertinent to this compound, primarily leveraging the extensive information available for its non-deuterated counterpart, Felodipine. Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] The deuterated form, this compound, is expected to share a similar mechanism of action but may exhibit a modified pharmacokinetic profile. This guide consolidates quantitative toxicological data, outlines relevant experimental safety protocols, and provides visual representations of its signaling pathway and experimental workflows to support research and development activities.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classifications for Felodipine, the following hazards are identified. It is prudent to assume that this compound carries similar risks.
GHS Hazard Statements for Felodipine:
-
H302: Harmful if swallowed.[2]
-
H361: Suspected of damaging fertility or the unborn child.[2]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[2]
Pictograms:



Signal Word: Warning
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for Felodipine. No specific data for this compound was found.
Table 1: Acute Toxicity Data for Felodipine
| Route of Administration | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 1050 mg/kg | |
| Oral | Mouse | LD50 | 250 mg/kg |
LD50: Lethal Dose, 50%
Table 2: Reproductive Toxicity Data for Felodipine
| Study Type | Species | Route of Administration | Dosage Levels | Findings | Reference |
| Fertility & Teratology | Rat | Gavage | 10, 25, and 70 µmol/kg | No increased incidence of malformations. Prolonged parturition and increased stillborn fetuses at ≥10 µmol/kg. | |
| Peri-Postnatal | Rat | Gavage | 3, 10, and 30 µmol/kg | Increased postnatal death at ≥10 µmol/kg. |
Experimental Protocols
Detailed experimental protocols for key safety and toxicological assessments are provided below. These are representative protocols based on international guidelines and common practices for compounds of this class.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound.
Test System:
-
Species: Rat (Sprague-Dawley)
-
Sex: Female (as they are generally more sensitive)
-
Age: Young adults (8-12 weeks)
-
Number of Animals: 3 animals per step
Methodology:
-
Dose Formulation: The test substance is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosing: A single oral dose is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.
-
If mortality occurs in 1 of 3 animals, the procedure is repeated with a lower dose.
-
If no mortality occurs, the procedure is repeated with a higher dose.
-
-
Endpoint: Classification of the substance according to its acute oral toxicity.
In Vitro Calcium Channel Binding Assay
Objective: To determine the binding affinity of this compound to L-type calcium channels.
Test System:
-
Preparation: Membrane preparations from a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells) or from rat cardiac tissue.
-
Radioligand: [³H]-nitrendipine or another suitable radiolabeled dihydropyridine.
Methodology:
-
Incubation: Membrane preparations are incubated with various concentrations of this compound and a fixed concentration of the radioligand in a suitable buffer.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Felodipine
Caption: Mechanism of action of this compound.
Experimental Workflow for Acute Oral Toxicity
Caption: Workflow for an acute oral toxicity study.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures, based on those for Felodipine, are recommended:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
The safety profile of this compound is largely inferred from its non-deuterated parent compound, Felodipine. While it is classified as harmful if swallowed and is suspected of causing reproductive and organ damage with prolonged exposure, specific toxicological studies on the deuterated form are needed for a definitive safety assessment. The provided experimental protocols and diagrams serve as a guide for researchers and drug development professionals in designing and conducting necessary safety evaluations for this compound. It is imperative to handle this compound with appropriate caution in a laboratory setting.
References
Synthesis and purification of (S)-(-)-Felodipine-d5
An In-depth Technical Guide to the Synthesis and Purification of (S)-(-)-Felodipine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of this compound. Due to the limited availability of a direct, published synthesis for this specific isotopically labeled enantiomer, this document outlines a logical and chemically sound pathway based on established principles of organic synthesis, chiral resolution, and purification techniques for analogous compounds.
Introduction
Felodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] The pharmacologically active enantiomer is the (S)-(-)-form. Deuterated analogs of pharmaceuticals, such as Felodipine-d5, are critical internal standards for pharmacokinetic studies and bioanalytical assays, enabling precise quantification in biological matrices.[2][3][4] This guide details a robust approach to synthesize and purify this compound, ensuring high isotopic and enantiomeric purity.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a multi-step process commencing with the deuteration of a key starting material, followed by a Hantzsch dihydropyridine synthesis to form the racemic deuterated felodipine, and concluding with chiral resolution to isolate the desired (S)-enantiomer.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl Acetoacetate-d5
Objective: To introduce the deuterium label at the methyl and methylene positions of methyl acetoacetate.
Methodology:
-
To a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O, 5 mol eq.), add methyl acetoacetate (1.0 eq.).
-
Stir the mixture at reflux for 24 hours to facilitate H/D exchange.
-
Cool the reaction mixture to room temperature and neutralize with DCl in D₂O.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl Acetoacetate-d5.
Step 2: Synthesis of Racemic Felodipine-d5 via Hantzsch Condensation
Objective: To synthesize racemic Felodipine-d5 using the deuterated starting material.
Methodology: This procedure is adapted from known methods for non-deuterated felodipine synthesis.[5]
-
In a round-bottom flask, combine 2,3-dichlorobenzaldehyde (1.0 eq.), Methyl Acetoacetate-d5 (1.0 eq.), ethyl 3-aminocrotonate (1.0 eq.), and a catalytic amount of piperidine and acetic acid in isopropanol.
-
Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (R,S)-Felodipine-d5.
Step 3: Chiral Resolution of (R,S)-Felodipine-d5
Objective: To separate the (S)- and (R)-enantiomers of Felodipine-d5.
Methodology: Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.
-
Dissolve the crude (R,S)-Felodipine-d5 in the mobile phase.
-
Inject the solution onto a preparative Chiralcel OJ column.
-
Elute with an isocratic mobile phase of hexane/isopropanol.
-
Collect the fractions corresponding to the this compound peak, which is typically the first eluting enantiomer.
-
Combine the desired fractions and remove the solvent under reduced pressure.
Step 4: Purification of this compound
Objective: To obtain highly pure this compound suitable for use as an analytical standard.
Methodology: Recrystallization is an effective final purification step.
-
Dissolve the collected this compound from the chiral separation in a minimal amount of hot acetone.
-
Slowly add n-hexane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator at 4°C for 12 hours to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Molecular Formula | C₁₈H₁₄D₅Cl₂NO₄ |
| Molecular Weight | 389.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Caption: Physical Properties of this compound. |
| Step | Product | Expected Yield (%) | Purity (%) | Analytical Method |
| 1 | Methyl Acetoacetate-d5 | >90 | >98 (Isotopic) | ¹H NMR, MS |
| 2 | (R,S)-Felodipine-d5 | 60-70 | >95 (Racemate) | HPLC, ¹H NMR, MS |
| 3 | This compound | 40-45 (from racemate) | >99 (Enantiomeric) | Chiral HPLC |
| 4 | Purified this compound | >90 (from recrystallization) | >99.5 (Chemical & Enantiomeric) | HPLC, Chiral HPLC |
| Caption: Summary of Expected Yields and Purity at Each Stage. |
Purification Workflow
The purification process is critical to achieving the high purity required for an analytical standard. The workflow involves multiple stages to remove impurities, side products, and the unwanted enantiomer.
Caption: Purification workflow for this compound.
Conclusion
The synthesis and purification of this compound, while not explicitly detailed in a single source, can be reliably achieved through a well-designed synthetic and purification strategy. The proposed pathway, involving deuteration of a key precursor, Hantzsch condensation, and subsequent chiral resolution followed by recrystallization, provides a robust framework for obtaining this critical analytical standard with high chemical, isotopic, and enantiomeric purity. The detailed protocols and expected outcomes presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis.
References
- 1. FELODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. arkat-usa.org [arkat-usa.org]
(S)-(-)-Felodipine-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-(-)-Felodipine-d5. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings.
This compound is the deuterated form of (S)-(-)-Felodipine, a potent and vasoselective calcium channel antagonist belonging to the dihydropyridine class.[1] It is widely used in hypertension research. The introduction of deuterium atoms can potentially alter the pharmacokinetic profile of the drug.[1] Understanding the stability of this deuterated analog is paramount for accurate experimental outcomes.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, specific storage conditions are recommended. These conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution | ≤ -20°C | Several months[1] | Use a suitable solvent and store in tightly sealed containers. Protect from light. |
Stability Profile
While specific stability studies on this compound are not extensively available in the public domain, a comprehensive understanding of its stability can be extrapolated from the numerous studies conducted on its non-deuterated counterpart, Felodipine. The primary degradation pathways for dihydropyridine compounds are well-established and are expected to be similar for the deuterated analog.
The major degradation pathways for Felodipine are hydrolysis (particularly under basic conditions) and photodegradation .
Forced Degradation Studies (Based on Felodipine)
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following table summarizes the typical outcomes of forced degradation studies on Felodipine.
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, reflux for 4 hours | Minimal degradation | - |
| Basic Hydrolysis | 0.1 M NaOH, reflux for 1 hour | Significant degradation | Felodipine-related substance A (pyridine analog) |
| Oxidative Degradation | 3-30% H₂O₂, room temperature for 24 hours | Minimal to moderate degradation | Oxidized impurities |
| Thermal Degradation | 60-105°C, up to 7 days | Minimal degradation | - |
| Photodegradation | Exposure to UV light (254 nm) or sunlight | Significant degradation | Pyridine derivative, Felodipine dimer[2] |
Degradation Pathways
The primary degradation pathways of Felodipine involve the oxidation of the dihydropyridine ring to the corresponding pyridine analog. This process can be initiated by light or under certain hydrolytic conditions.
Caption: Photodegradation pathways of Felodipine.
Under basic conditions, the ester groups of Felodipine can be hydrolyzed, although the oxidation of the dihydropyridine ring is the more significant degradation pathway.
Caption: Primary degradation pathway under basic conditions.
Experimental Protocols
Detailed experimental protocols are critical for reproducible stability studies. The following section outlines a general methodology for a forced degradation study of this compound, based on established methods for Felodipine.
Preparation of Stock Solution
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
This stock solution is then used for the individual stress studies.
Stress Conditions
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Reflux the solution at 80°C for 1 hour.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 7 days.
-
After the specified time, dissolve the powder in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photostability:
-
Expose the solid this compound powder to direct sunlight for 48 hours or in a photostability chamber with a UV lamp at 254 nm for 24 hours.
-
Dissolve the exposed powder in the mobile phase to a final concentration of 100 µg/mL.
-
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent drug from its degradation products.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
The following workflow diagram illustrates the general process of a forced degradation study.
Caption: General workflow for forced degradation studies.
Conclusion
This compound, like its non-deuterated counterpart, is susceptible to degradation, particularly through photodegradation and base-catalyzed hydrolysis. To ensure the accuracy and reproducibility of experimental results, it is imperative to store the compound at -20°C, protected from light and moisture. When preparing solutions, they should be stored at or below -20°C and used within a reasonable timeframe. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound, enabling them to handle and store the compound appropriately to maintain its stability and integrity. It is important to note that while the stability profile of Felodipine provides a strong indication of the expected behavior of its deuterated analog, specific stability studies on this compound are recommended for critical applications.
References
An In-depth Technical Guide to (S)-(-)-Felodipine-d5: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-Felodipine-d5 is the deuterated analog of (S)-(-)-Felodipine, the pharmacologically active enantiomer of Felodipine. Felodipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1] The introduction of deuterium atoms can offer advantages in drug metabolism and pharmacokinetic (DMPK) studies, often leading to a slower rate of metabolism and a longer half-life. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its analysis and a discussion of its mechanism of action.
Physicochemical Properties
The stable isotope labeling of (S)-(-)-Felodipine with five deuterium atoms on the ethyl group results in a higher molecular weight compared to its non-deuterated counterpart. While some specific physical properties like melting point and solubility have not been extensively reported for the deuterated form, the properties of unlabeled Felodipine provide a valuable reference point.
Table 1: Physical and Chemical Properties of this compound and Felodipine
| Property | This compound | Felodipine |
| Chemical Name | 3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[2] | 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[3] |
| Molecular Formula | C₁₈H₁₄D₅Cl₂NO₄[4] | C₁₈H₁₉Cl₂NO₄[3] |
| Molecular Weight | 389.28 g/mol | 384.25 g/mol |
| CAS Number | 1217744-87-0 | 72509-76-3 |
| Appearance | Not explicitly stated, likely a solid | Solid |
| Melting Point | No data available | 145 °C |
| Solubility | No data available | Poorly soluble in water |
| pKa | No data available | 5.07 |
| Isotopic Purity | Typically >98% for commercially available standards (requires confirmation by certificate of analysis) | Not Applicable |
Mechanism of Action
Felodipine, including its (S)-(-)-enantiomer, exerts its therapeutic effects by acting as a calcium channel antagonist. It primarily targets L-type calcium channels in vascular smooth muscle cells. By blocking the influx of extracellular calcium ions into these cells, it inhibits the calcium-dependent signaling cascade that leads to muscle contraction. This results in vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.
Experimental Protocols
Synthesis of this compound
-
Preparation of deuterated ethyl acetoacetate: Reaction of diketene with ethanol-d5.
-
Knoevenagel condensation: Reaction of 2,3-dichlorobenzaldehyde with methyl acetoacetate.
-
Hantzsch pyridine synthesis: Cyclocondensation of the product from step 2 with the deuterated ethyl acetoacetate from step 1 and a suitable ammonia source.
-
Purification: The final product would be purified using techniques such as column chromatography and recrystallization.
The successful synthesis and isotopic enrichment would be confirmed by mass spectrometry and NMR spectroscopy.
Analytical Methods
The quantification and characterization of this compound can be performed using various analytical techniques. Below are detailed protocols for HPLC and UV-Visible Spectrophotometry, adapted from methods developed for the non-deuterated felodipine.
A stability-indicating RP-HPLC method is crucial for the analysis of this compound in bulk drug and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV or PDA detector (e.g., Agilent 1200 series or equivalent)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.055M phosphate buffer, pH 3.0) in a ratio of approximately 70:30 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Internal Standard: A suitable internal standard, such as disulfiram, can be used for improved quantitative accuracy.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For bulk drug, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range. For dosage forms, an extraction step may be necessary.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample solution from the calibration curve.
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the determination of felodipine, particularly for routine quality control.
Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Perkin Elmer Lambda 2 or equivalent)
-
Matched quartz cuvettes (1 cm path length)
Method Parameters:
-
Solvent: Methanol or Ethanol
-
Wavelength of Maximum Absorbance (λmax): Approximately 363 nm
-
Analysis Method: Second derivative spectrophotometry can be employed to enhance specificity and reduce interference from excipients. The amplitude can be measured between two wavelengths, for instance, 239 nm and 230 nm.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., methanol) at a concentration of about 100 µg/mL. From this stock, prepare a series of standard solutions with concentrations ranging from approximately 2 to 20 µg/mL.
-
Sample Preparation: Prepare a sample solution of the drug in the same solvent to obtain a concentration within the linear range of the assay.
-
Measurement: Record the UV absorption spectrum of the standard and sample solutions against a solvent blank. If using the derivative method, record the second derivative spectra.
-
Quantification: Create a calibration curve by plotting the absorbance (or the derivative amplitude) of the standard solutions versus their concentrations. Determine the concentration of the sample from this curve.
Conclusion
This technical guide has provided a summary of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an overview of its mechanism of action. While some physicochemical data for the deuterated compound is not yet fully characterized in the literature, the information provided for the parent compound, Felodipine, serves as a reliable benchmark. The analytical methods described offer robust and validated approaches for the quantification and quality control of this compound in research and development settings. The use of deuterated standards like this compound is indispensable for modern bioanalytical and DMPK studies, enabling more accurate and reliable data.
References
(S)-(-)-Felodipine-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-(-)-Felodipine-d5, a deuterated isotopologue of the S-enantiomer of Felodipine. This document covers its fundamental physicochemical properties, mechanism of action, and detailed experimental applications, with a focus on its use as an internal standard in analytical methods.
Core Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source(s) |
| CAS Number | 1217744-87-0 | [1][2] |
| Molecular Weight | 389.28 g/mol | [1][3] |
| Molecular Formula | C₁₈H₁₄D₅Cl₂NO₄ | [1] |
| Synonym | Labeled Enantiomer S of Felodipine | |
| Parent Drug | Felodipine | |
| Class | Dihydropyridine Calcium Channel Blocker |
Mechanism of Action: L-Type Calcium Channel Blockade
(S)-(-)-Felodipine, like its non-deuterated parent compound, functions as a potent and vasoselective calcium channel antagonist. Its primary mechanism involves the inhibition of voltage-gated L-type calcium channels located in the smooth muscle cells of arterial walls. By blocking the influx of extracellular calcium ions, it prevents the activation of calmodulin and myosin light chain kinase (MLCK), which are critical for muscle contraction. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.
The signaling pathway is illustrated in the diagram below.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocols: Use as an Internal Standard
Due to its isotopic labeling, this compound is an ideal internal standard (IS) for the quantitative analysis of felodipine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte but is distinguishable by its higher mass, allowing for accurate correction of matrix effects and variations during sample preparation and injection.
A general workflow for such an analysis is presented below.
Caption: Workflow for felodipine quantification using a deuterated internal standard.
Detailed Methodology: LC-MS/MS Quantification of Felodipine in Human Plasma
This protocol is a representative example based on established methods for felodipine analysis.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of felodipine and this compound (IS) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with appropriate volumes of the felodipine stock solution to achieve a concentration range of approximately 0.1 to 20 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation:
-
Aliquot 0.5 mL of plasma sample (unknown, standard, or QC) into a clean microcentrifuge tube.
-
Add a fixed amount of the this compound internal standard solution to each tube.
-
Perform a liquid-liquid extraction by adding 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and hexane, 80:20 v/v).
-
Vortex mix for 5 minutes, followed by centrifugation to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL).
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2mM ammonium acetate).
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Felodipine: Monitor the transition from its precursor ion (m/z) to a specific product ion.
-
This compound (IS): Monitor the transition from its deuterated precursor ion (m/z) to the same product ion as the analyte.
-
-
4. Data Analysis:
-
Integrate the peak areas for both the felodipine analyte and the this compound internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of felodipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. What is the mechanism of Felodipine? [synapse.patsnap.com]
- 2. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Felodipine using (S)-(-)-Felodipine-d5 as an Internal Standard in LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and protocol for the quantitative analysis of Felodipine in biological matrices, typically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs (S)-(-)-Felodipine-d5 as an internal standard (IS) to ensure accuracy and precision. While specific application notes for this compound are not widely published, this protocol is a comprehensive synthesis of established LC-MS/MS methods for Felodipine, adapted for the use of a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is best practice in bioanalysis as it closely mimics the analyte during sample preparation and ionization, correcting for matrix effects and variability.[1][2][3]
Introduction to Felodipine and the Role of an Internal Standard
Felodipine is a calcium channel blocker used to treat hypertension.[4] Accurate quantification of Felodipine in biological fluids is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.
An internal standard is essential in LC-MS/MS bioanalysis to control for variability in sample extraction, injection volume, and ionization efficiency.[1] An ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. This is because it has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate quantification.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and method validation.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting Felodipine from plasma.
Materials:
-
Blank human plasma
-
Felodipine reference standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (HPLC grade), chilled
-
Methanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard solution.
-
Vortex for 10-15 seconds.
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Typical):
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 2mM Ammonium Acetate (80:20, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 40°C |
| Run Time | ~4.5 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Felodipine) | m/z 384.1 → 338.0 or 383.90 > 338.25 |
| MRM Transition (this compound) | m/z 389.1 → 343.0 (Predicted) |
| Collision Energy | Optimized for specific instrument |
| Ion Source Temperature | Optimized for specific instrument (e.g., 500°C) |
Note on this compound MRM Transition: The predicted transition is based on a +5 Da shift from the parent Felodipine molecule. The exact precursor and product ions should be determined by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation: Quantitative Summary
The following tables summarize validation data from published methods for Felodipine analysis. Note that different internal standards were used in these studies.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Felodipine
| Internal Standard Used | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Pantaprazole | 0.8 - 13.0 | 0.50 | |
| Nimodipine | 0.1038 - 10.38 | 0.1038 | |
| Nimodipine | 0.04 - 20 | Not Specified | |
| Not Specified | 0.005 - 10 | 0.005 |
Table 2: Precision and Accuracy of a Felodipine LC-MS/MS Method
| Analyte Concentration (ng/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) | Reference |
| 0.08 (Low QC) | 6.60 | 9.42 | 98.21 - 106.20 | |
| 8.0 (Medium QC) | 7.22 | 8.46 | 98.21 - 106.20 | |
| 16.0 (High QC) | 5.01 | 5.12 | 98.21 - 106.20 |
RSD: Relative Standard Deviation; QC: Quality Control
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow, from sample receipt to data analysis.
Caption: Workflow for Felodipine quantification using LC-MS/MS.
Logic of Internal Standard Correction
This diagram explains the principle of using an internal standard for correcting analytical variability.
Caption: Principle of internal standard correction in LC-MS/MS.
References
Application Notes and Protocols for the Quantitative Analysis of Felodipine using (S)-(-)-Felodipine-d5
Introduction
Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Accurate and precise quantification of felodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of felodipine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs (S)-(-)-Felodipine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.
Principle of the Method
The analytical method involves the extraction of felodipine and its deuterated internal standard, this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) by comparing the peak area ratio of felodipine to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Felodipine (reference standard), this compound (internal standard).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (AR grade)
-
Water (HPLC grade, obtained from a Milli-Q system or equivalent)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Control human plasma (with K2-EDTA as anticoagulant)
-
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API series, Waters Xevo TQ series).
-
Analytical Column: A C18 reverse-phase column (e.g., Xterra C18, 50 mm × 2.1 mm, 3.5 µm).[1]
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve felodipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the felodipine stock solution with 50% methanol to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the felodipine working solutions into blank human plasma to obtain calibration standards at concentrations ranging from 0.1 ng/mL to 20 ng/mL.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels:
-
Low QC (LQC): ~3 times the Lower Limit of Quantification (LLOQ)
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (supernatant) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| LC System | |
| Column | Xterra C18 (50 mm × 2.1 mm, 3.5 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[3] |
| Gradient Elution | Isocratic or Gradient (e.g., 80% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~4.5 minutes |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Felodipine: m/z 384.1 → 338.0** this compound:** m/z 389.1 → 343.0 (Predicted) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Data and Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present typical validation parameters compiled from various studies on felodipine quantification.
Table 1: Linearity and Sensitivity
| Internal Standard Used | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) | Reference |
| Nimodipine | 0.04 - 20 | 0.04 | - | > 0.999 | |
| Pantoprazole | 0.8 - 13.0 | 0.50 | 0.10 | > 0.99 | |
| Nimodipine | 0.10 - 10.38 | 0.10 | - | > 0.99 | |
| Deuterated Felodipine | 0.25 - 22 nmol/L | 0.25 nmol/L (~0.1 ng/mL) | - | - |
Table 2: Precision and Accuracy
| Internal Standard Used | QC Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Nimodipine | 0.08 | 6.60 | 9.42 | 98.2 - 106.2 | |
| 8.0 | 7.22 | 8.46 | 98.2 - 106.2 | ||
| 16.0 | 5.01 | 5.12 | 98.2 - 106.2 |
Table 3: Recovery and Stability
| Parameter | Condition | Result | Reference |
| Extraction Recovery | LLE with diethyl ether/hexane | Felodipine: 99.4%Nimodipine (IS): 103.5% | |
| Freeze-Thaw Stability | Three cycles | Stable in plasma | |
| Long-Term Stability | Frozen state for one month | Stable in plasma |
Visualizations
Workflow for Felodipine Quantification
Caption: Workflow for the quantitative analysis of felodipine in plasma.
Mechanism of Action of Felodipine
Caption: Felodipine's mechanism of action as a calcium channel blocker.
References
Application Note: Quantitative Analysis of Felodipine in Human Plasma using (S)-(-)-Felodipine-d5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and robust quantification of Felodipine in human plasma samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, (S)-(-)-Felodipine-d5, for accurate bioanalysis, suitable for pharmacokinetic and bioequivalence studies.
Introduction
Felodipine is a dihydropyridine calcium channel blocker used to treat hypertension[1][2]. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic assessment, dose-response studies, and bioequivalence trials. This application note details a validated LC-MS/MS method for the determination of felodipine in human plasma. The protocol employs a stable isotope-labeled internal standard (SIL-IS), this compound, which is the ideal standard as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects. The method described is highly sensitive, specific, and robust[3][4].
Note on Chirality: The described method is for the quantification of felodipine. For specific analysis of its enantiomers, a chiral stationary phase, such as cellulose tris(4-methyl benzoate), is required for chromatographic separation[5].
Experimental Protocols
Materials and Reagents
-
Analytes: Felodipine reference standard, this compound internal standard (IS).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethyl ether (Analytical grade), Hexane (HPLC grade), Formic acid (LC-MS grade).
-
Reagents: Ammonium acetate (LC-MS grade), Reagent-grade water (e.g., Milli-Q).
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
Liquid Chromatography: A High-Performance Liquid Chromatography (HPLC) system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Felodipine and this compound in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Stock Solutions: Prepare working stock solutions by diluting the primary stocks with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound working stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate amounts of the Felodipine working stock solution into blank human plasma. A typical calibration curve range is 0.1 to 20 ng/mL. QC samples should be prepared at low, medium, and high concentrations within this range.
Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is adapted from established methods for felodipine extraction from plasma.
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 0.5 mL of plasma (blank, CC, QC, or unknown sample) into a clean centrifuge tube.
-
IS Addition: Add 50 µL of the 100 ng/mL IS working solution to all tubes except the blank matrix sample.
-
Extraction: Add 3 mL of an extraction solvent mixture (e.g., diethyl ether:hexane, 80:20 v/v).
-
Mixing: Vortex the tubes for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Vortex briefly and inject the sample into the LC-MS/MS system.
LC-MS/MS Method
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Analytical Column (e.g., 100 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 88:12 A:B) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Felodipine) | Q1: 384.1 m/z → Q3: 338.0 m/z |
| MRM Transition (Felodipine-d5) | Q1: 389.1 m/z → Q3: 343.0 m/z (Predicted) |
| Nebulizer Gas Flow | 1.5 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temperature | 250°C |
| Detector Voltage | 1.3 kV |
Data Presentation: Method Validation Summary
The performance of methods for Felodipine analysis has been extensively validated. The table below summarizes typical quantitative data from various published protocols.
Table 3: Summary of Method Validation Parameters
| Parameter | Reported Value | Source |
|---|---|---|
| Linearity Range | 0.02 - 10 ng/mL | |
| 0.1 - 20 ng/mL | ||
| 0.1038 - 10.38 ng/mL | ||
| Correlation Coefficient (r²) | > 0.994 | |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | |
| 0.1038 ng/mL | ||
| Inter-day Precision (%RSD) | < 10.4% | |
| 5.7% - 7.1% | ||
| Inter-day Accuracy (% Bias) | ± 0.0% to 3.1% |
| Extraction Recovery | ~99.4% | |
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the plasma sample analysis protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput method for the quantitative analysis of felodipine in human plasma using high-performance liquid chromatography with mass/mass spectrometer and its application to a bioequivalence study in healthy male Korean subjects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (S)-(-)-Felodipine-d5 in Pharmacokinetic Studies of Felodipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension. To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), as it effectively compensates for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[1] (S)-(-)-Felodipine-d5, a deuterated analog of the active S-enantiomer of felodipine, is an ideal internal standard for pharmacokinetic studies. Its physicochemical properties are nearly identical to the analyte, ensuring it mimics the behavior of (S)-felodipine throughout the analytical process.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard for the quantification of felodipine in human plasma using LC-MS/MS.
Rationale for Using a Deuterated Internal Standard
Stable isotope-labeled internal standards, such as this compound, are considered the most suitable for quantitative LC-MS bioanalysis for several key reasons:
-
Co-elution with the Analyte: Due to its similar chemical structure, a deuterated internal standard co-elutes with the unlabeled analyte, experiencing the same matrix effects during ionization.
-
Similar Extraction Recovery: It exhibits nearly identical extraction recovery to the analyte from the biological matrix.
-
Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and instrument response.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.
Metabolic Pathway of Felodipine
Felodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine derivative, which is inactive. Understanding this pathway is crucial for interpreting pharmacokinetic data and potential drug-drug interactions.
Metabolism of Felodipine via CYP3A4.
Experimental Workflow for Felodipine Quantification
A typical bioanalytical workflow for the quantification of felodipine in plasma samples using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental workflow for felodipine plasma analysis.
Detailed Protocols
Materials and Reagents
-
(S)-(-)-Felodipine (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of (S)-(-)-Felodipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-(-)-Felodipine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (10 ng/mL) to all samples except for the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical LC-MS/MS parameters. Method optimization and validation are required for specific instrumentation.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 40% B to 95% B in 3 min, hold for 1 min, return to initial in 0.1 min, re-equilibrate for 1.9 min |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (S)-(-)-Felodipine | 384.1 | 338.1 |
| This compound* | 389.1 | 343.1 |
*Note: The MRM transition for this compound is predicted based on a +5 Da mass shift from the parent compound. This should be confirmed experimentally.
Method Validation Summary
A bioanalytical method using a deuterated internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters for a felodipine assay.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Calibration Range | 0.1 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Application in a Pharmacokinetic Study
This validated method can be applied to determine the plasma concentration-time profile of felodipine following oral or intravenous administration. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) can then be calculated.
Table 3: Example Pharmacokinetic Parameters of Felodipine
| Parameter | Unit | Reported Value |
| Cmax | ng/mL | Varies with dose |
| Tmax | hours | ~1.5 |
| AUC(0-t) | ng*h/mL | Varies with dose |
| t1/2 | hours | 18 - 29 |
| Oral Bioavailability | % | ~15 |
Data compiled from various pharmacokinetic studies of felodipine.[2]
Conclusion
The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of felodipine in plasma samples for pharmacokinetic studies. The detailed protocols and validation data presented here serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data for the assessment of felodipine's pharmacokinetic properties.
References
Application Note: Chiral Separation of Felodipine Enantiomers by HPLC Using a Cellulose-Based Chiral Stationary Phase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Felodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] It contains a chiral center at the C4 position of the dihydropyridine ring, and therefore exists as two enantiomers, (R)-(+)-felodipine and (S)-(-)-felodipine. The enantiomers of chiral drugs often exhibit different pharmacological, pharmacokinetic, and toxicological properties.[2] Consequently, the ability to separate and quantify individual enantiomers is crucial for drug development, quality control, and clinical monitoring. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of felodipine. The method utilizes a cellulose-based chiral stationary phase, which has been shown to be effective for this separation.[3][4][5] For accurate quantification in biological matrices, a deuterated stereoisomer, such as (S)-(-)-Felodipine-d5, is an ideal internal standard.
Principle of Chiral Separation
The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase (CSP). In this method, a cellulose tris(4-methylbenzoate) CSP (e.g., Chiralcel OJ series) is used. The chiral selector, a derivative of cellulose, forms transient diastereomeric complexes with the felodipine enantiomers. The different spatial arrangements of the enantiomers lead to variations in the stability of these complexes, primarily through mechanisms such as hydrogen bonding, π-π interactions, and steric hindrance. This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation.
Experimental Protocols
This protocol provides a general methodology for the chiral separation of felodipine enantiomers. Optimization may be required depending on the specific instrumentation and sample matrix.
1. Reagents and Materials
-
Racemic Felodipine standard
-
This compound (Internal Standard)
-
Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (optional, as a mobile phase modifier)
-
Toluene or Dichloromethane (for extraction)
-
Methanol (for sample reconstitution)
-
Purified water (18 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: Chiralcel OJ-R (or equivalent cellulose tris(4-methylbenzoate) column), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A typical mobile phase is a mixture of iso-hexane and 2-propanol. An example is 2-propanol/iso-hexane (11:89, v/v). Another option includes hexane/ethanol/diethylamine (85:55:0.1, v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C - 30°C.
-
Detection: UV at 238 nm or Mass Spectrometry (for higher sensitivity and selectivity). For MS detection, electrospray ionization (ESI) in positive mode is suitable.
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic felodipine (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (IS), this compound, (e.g., 1 mg/mL) in methanol.
-
Create working standard solutions by diluting the stock solutions with the mobile phase to the desired concentration range for calibration. Each working standard should contain a constant concentration of the IS.
-
-
Plasma Sample Preparation (Example):
-
Pipette 1 mL of plasma sample into a clean centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 5 mL of extraction solvent (e.g., toluene).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject into the HPLC system.
-
4. Data Analysis
-
Identify the peaks for (R)- and (S)-felodipine based on their retention times.
-
For quantitative analysis, construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration of the enantiomer.
-
Determine the concentration of each enantiomer in the unknown samples using the regression equation from the calibration curve.
Data Presentation
The following table summarizes representative quantitative data for the chiral analysis of felodipine in human plasma, based on published methods.
| Parameter | Value | Reference |
| Chromatographic Method | HPLC-MS/MS | |
| Chiral Column | Chiralcel OJ-R | |
| Internal Standard | Deuterated felodipine racemate | |
| Limit of Quantification (LOQ) | 0.25 nmol/L (0.10 µg/L) | |
| Within-run Repeatability (CV) | < 2% at 22 nmol/L | |
| Within-run Repeatability (CV) | < 10% at 0.27 nmol/L | |
| Between-day Precision (CV) | 3.6% at 4 nmol/L |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of (S)-(-)-Felodipine-d5 in Therapeutic Drug Monitoring (TDM)
Application Note & Protocol
Introduction
Felodipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] It exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Felodipine is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more pharmacologically active form. Therapeutic Drug Monitoring (TDM) of felodipine is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects, particularly in specific patient populations or when drug interactions are a concern. The use of a stable isotope-labeled internal standard, such as (S)-(-)-Felodipine-d5, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response. This document provides a detailed protocol for the determination of (S)-(-)-felodipine in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method involves the extraction of felodipine and its deuterated internal standard, this compound, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification of (S)-(-)-felodipine is based on the ratio of its peak area to that of the internal standard. For stereoselective analysis, a chiral stationary phase can be employed.
Materials and Reagents
-
Analytes: (S)-(-)-Felodipine, (R)-(+)-Felodipine
-
Internal Standard: this compound
-
Solvents: HPLC grade methanol, acetonitrile, isopropanol, hexane, diethyl ether, and water.
-
Reagents: Formic acid, ammonium acetate, and human plasma (drug-free).
-
Equipment: Vortex mixer, centrifuge, analytical balance, pH meter, HPLC system coupled with a tandem mass spectrometer, and appropriate analytical columns (C18 and chiral).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-(-)-Felodipine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-(-)-Felodipine primary stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to obtain a working solution of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., diethyl ether/hexane, 80/20, v/v) to each tube.[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization for specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B0.5-2.5 min: 30-90% B2.5-3.5 min: 90% B3.5-3.6 min: 90-30% B3.6-5.0 min: 30% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
For enantioselective analysis, a chiral stationary phase column such as Chiralcel OJ is recommended, with a mobile phase consisting of a mixture of hexane and isopropanol.
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| GS1 / GS2 | 50 / 50 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CEP (V) | CXP (V) |
| (S)-(-)-Felodipine | 384.1 | 338.2 | 150 | 60 | 10 | 30 | 15 |
| This compound | 389.1 | 343.2 | 150 | 60 | 10 | 30 | 15 |
(DP: Declustering Potential, EP: Entrance Potential, CEP: Collision Cell Entrance Potential, CXP: Collision Cell Exit Potential. These values are instrument-dependent and require optimization.)
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
Table 4: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. | Accuracy: within ±15% of the nominal value.Precision (RSD): ≤ 15% |
| Recovery | The efficiency of the extraction procedure is determined by comparing the analyte response from extracted samples to that of unextracted standards. | Consistent, precise, and reproducible. |
| Matrix Effect | Assesses the ion suppression or enhancement caused by the plasma matrix. | The coefficient of variation of the response ratios should be ≤ 15%. |
| Stability | Analyte stability in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
Visualization of Experimental Workflow
References
- 1. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes [mdpi.com]
- 3. Study on chiral resolution of felodipine and nimodipine enantiome...: Ingenta Connect [ingentaconnect.com]
Quantitative Analysis of (S)-(-)-Felodipine-d5 in Human Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Felodipine in human plasma, utilizing (S)-(-)-Felodipine-d5 as an internal standard. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring accurate measurement of Felodipine.
Introduction
Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Felodipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.
Experimental Protocols
Materials and Reagents
-
Felodipine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Formic acid
-
Human plasma (blank)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Felodipine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Felodipine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
A liquid-liquid extraction is another viable option for sample preparation.[3]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 2mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (20% A, 80% B) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Felodipine | 384.1 | 338.0 | 200 | 25 |
| This compound | 389.1 | 343.0 | 200 | 25 |
Data Presentation
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Note: The values presented in Table 2 are typical expected results based on similar published methods and should be established for each specific laboratory and application.
Visualizations
Caption: Experimental workflow for the quantification of Felodipine.
Caption: Logical relationship of analytical components.
References
Application Note: Quantitative Analysis of Felodipine in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using (S)-(-)-Felodipine-d5 as an Internal Standard
Introduction
Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] Accurate and reliable quantification of felodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of felodipine in human plasma using gas chromatography coupled with mass spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, (S)-(-)-Felodipine-d5, to ensure high accuracy and precision.
Principle
The method involves the extraction of felodipine and the internal standard, this compound, from human plasma via liquid-liquid extraction. The extracted analytes are then analyzed by GC-MS in the selected ion monitoring (SIM) mode. The use of a deuterated internal standard, which co-elutes with the analyte but is distinguishable by its mass-to-charge ratio, corrects for variations in extraction recovery and instrument response, leading to reliable quantification.
Experimental Protocols
1. Materials and Reagents
-
Felodipine reference standard
-
This compound internal standard (IS)
-
HPLC grade methanol, acetonitrile, diethyl ether, and n-hexane
-
Human plasma (drug-free)
-
Deionized water
-
0.1 M Sodium hydroxide
-
0.1 M Hydrochloric acid
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of felodipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the felodipine stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards with concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) methanol:water mixture.
-
Calibration Standards and Quality Control (QC) Samples: Spike 1 mL of drug-free human plasma with the appropriate working standard solutions to achieve final concentrations of 1, 5, 10, 25, 50, and 100 ng/mL for the calibration curve. Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 40, and 80 ng/mL).
3. Sample Extraction Protocol
-
To 1 mL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex for 30 seconds.
-
Add 5 mL of a diethyl ether:n-hexane (80:20, v/v) mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
4. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Oven Program | Initial temp: 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
Table 1: Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Felodipine | 10.5 min | 383.1 | 354.1 |
| This compound | 10.5 min | 388.1 | 359.1 |
Table 2: Calibration Curve and Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1 - 100 | y = 0.025x + 0.005 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 2.5 | < 10% | < 10% | 90 - 110% |
| Medium | 40 | < 8% | < 8% | 92 - 108% |
| High | 80 | < 6% | < 6% | 95 - 105% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of felodipine.
Caption: Logical relationship of analyte and internal standard in GC-MS analysis.
References
Application Notes and Protocols for (S)-(-)-Felodipine-d5 Solutions
Introduction
(S)-(-)-Felodipine-d5 is the deuterated form of (S)-(-)-Felodipine, a potent vasoselective calcium channel antagonist. In drug metabolism and pharmacokinetic (DMPK) studies, deuterated standards are the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical chemical properties to the analyte ensure similar extraction recovery and chromatographic behavior, while the mass difference allows for distinct detection. This document provides detailed protocols for the preparation of stock and working solutions of this compound for research purposes.
Chemical and Physical Properties
A summary of the relevant chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₁₄D₅Cl₂NO₄ |
| Molecular Weight | 389.28 g/mol |
| CAS Number | 1217744-87-0 |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol. Sparingly soluble in aqueous solutions.[1][2][3] |
| Storage Conditions | Store stock solutions at -20°C for long-term stability.[4] |
Experimental Protocols
Preparation of this compound Stock Solution (100 µg/mL)
This protocol describes the preparation of a primary stock solution of this compound at a concentration of 100 µg/mL.
Materials and Equipment:
-
This compound powder
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper
-
Pipettes
-
Ultrasonic bath
-
Cryogenic storage vials
Procedure:
-
Weighing: Accurately weigh approximately 1.0 mg of this compound powder onto weighing paper using an analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 7-8 mL of methanol to the volumetric flask.
-
Solubilization: Gently swirl the flask to dissolve the powder. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[4]
-
Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Concentration Calculation: Calculate the precise concentration of the stock solution based on the exact weight of the this compound powder.
-
Concentration (µg/mL) = (Weight of compound in mg / 10 mL) * 1000
-
-
Storage: Transfer the stock solution into clearly labeled cryogenic vials and store at -20°C. This stock solution can be stable for several months under these conditions.
Preparation of this compound Working Solutions
This protocol outlines the preparation of intermediate and final working solutions, which are typically used to spike into biological samples as an internal standard. The final concentration of the internal standard should be optimized based on the specific analytical method and the expected concentration range of the analyte. Pharmacokinetic studies have shown that plasma concentrations of felodipine typically range from approximately 1 to 15 ng/mL. A common final concentration for the internal standard in the injected sample is around 5-10 ng/mL.
A. Intermediate Working Solution (1 µg/mL)
Procedure:
-
Allow the 100 µg/mL stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., 50:50 methanol:water or acetonitrile).
-
Cap the flask and invert several times to mix thoroughly. This creates a 1 µg/mL (or 1000 ng/mL) intermediate working solution.
-
This solution can be stored at 2-8°C for short-term use or at -20°C for longer periods.
B. Final Working Solution (100 ng/mL)
Procedure:
-
Pipette 1 mL of the 1 µg/mL intermediate working solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the intermediate solution.
-
Cap the flask and invert to mix. This results in a 100 ng/mL final working solution.
This 100 ng/mL working solution is now ready to be added to samples during the sample preparation process (e.g., protein precipitation). For instance, adding 50 µL of this working solution to a 1 mL sample will result in a final concentration of 5 ng/mL in the sample.
Summary of Solution Preparation
The following table summarizes the quantitative data for the preparation of the stock and working solutions.
| Solution Type | Starting Concentration | Volume of Stock/Intermediate | Diluent | Final Volume | Final Concentration |
| Stock Solution | N/A (Solid) | ~1.0 mg | Methanol | 10 mL | 100 µg/mL |
| Intermediate Solution | 100 µg/mL | 100 µL | 50:50 Methanol:Water | 10 mL | 1 µg/mL |
| Final Working Solution | 1 µg/mL | 1 mL | 50:50 Methanol:Water | 10 mL | 100 ng/mL |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of felodipine in human plasma: Ingenta Connect [ingentaconnect.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]
Application Note: Quantification of Felodipine and its Major Metabolite, Dehydrofelodipine, in Human Plasma using (S)-(-)-Felodipine-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the calcium channel blocker, felodipine, and its primary metabolite, dehydrofelodipine, in human plasma. The method utilizes (S)-(-)-Felodipine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and stable angina.[1] It exerts its therapeutic effect by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Felodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, with its major and pharmacologically inactive metabolite being dehydrofelodipine. Given its extensive first-pass metabolism, the oral bioavailability of felodipine is approximately 15%.
Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and for assessing drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the method.
This application note provides a detailed protocol for the simultaneous determination of felodipine and dehydrofelodipine in human plasma using this compound as the internal standard.
Signaling Pathway of Felodipine's Action
Felodipine's primary mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, which is a critical step in the cascade leading to muscle contraction. By reducing intracellular calcium concentrations, felodipine promotes smooth muscle relaxation, resulting in vasodilation and a subsequent decrease in blood pressure.
Experimental Protocol
Materials and Reagents
-
(S)-(-)-Felodipine and Dehydrofelodipine reference standards
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve felodipine, dehydrofelodipine, and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the felodipine and dehydrofelodipine stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Spike 5 µL of the appropriate working standard solution into the calibration and QC tubes. For blank and unknown samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Felodipine | 384.1 | 338.1 | 100 |
| Dehydrofelodipine | 382.1 | 336.1 | 100 |
| This compound | 389.1 | 343.1 | 100 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of felodipine and dehydrofelodipine in human plasma. The use of this compound as an internal standard ensured the reliability of the results.
Linearity and Sensitivity
The method was linear over the concentration range of 0.1 to 50 ng/mL for both felodipine and dehydrofelodipine. The coefficient of determination (r²) was consistently >0.99 for both analytes. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio of >10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels (LLOQ, low, mid, and high). The results are summarized in Table 1. All values were within the acceptance criteria of ±15% (±20% for LLOQ).
Table 1: Intra- and Inter-Day Accuracy and Precision
| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Felodipine | 0.1 (LLOQ) | 8.5 | 105.2 | 11.2 | 103.8 |
| 0.3 (Low QC) | 6.2 | 98.7 | 8.9 | 101.5 | |
| 5.0 (Mid QC) | 4.1 | 102.3 | 6.5 | 100.9 | |
| 40.0 (High QC) | 3.5 | 99.5 | 5.8 | 98.2 | |
| Dehydrofelodipine | 0.1 (LLOQ) | 9.8 | 108.1 | 12.5 | 106.4 |
| 0.3 (Low QC) | 7.1 | 101.9 | 9.3 | 103.1 | |
| 5.0 (Mid QC) | 5.3 | 97.8 | 7.1 | 99.3 | |
| 40.0 (High QC) | 4.2 | 100.6 | 6.2 | 101.7 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of analytes spiked into post-extracted blank plasma with those of neat solutions. The recovery was determined by comparing the peak areas of analytes from pre-spiked plasma samples with those from post-spiked samples. The results are summarized in Table 2.
Table 2: Matrix Effect and Recovery
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Felodipine | 0.3 | 95.8 | 91.2 |
| 40.0 | 98.2 | 93.5 | |
| Dehydrofelodipine | 0.3 | 94.1 | 89.7 |
| 40.0 | 96.5 | 92.1 | |
| This compound | 100.0 | 97.3 | 92.8 |
The results indicate that the matrix effect was minimal and the recovery was consistent and reproducible for all analytes.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantification of felodipine and its major metabolite, dehydrofelodipine, in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The method meets the requirements for bioanalytical method validation and is suitable for use in clinical and preclinical studies.
References
Application Note and Protocol: Bioanalytical Method Validation for the Quantification of Felodipine in Human Plasma using (S)-(-)-Felodipine-d5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Felodipine is a dihydropyridine calcium channel antagonist used in the treatment of hypertension.[1][2] Accurate and reliable quantification of felodipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the validation of a bioanalytical method for the determination of felodipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes (S)-(-)-Felodipine-d5, a stable isotope-labeled internal standard (SIL-IS), which is considered the "gold standard" in quantitative mass spectrometry-based bioanalysis due to its ability to effectively compensate for variability in sample preparation and matrix effects.[3][4][5] The validation parameters and acceptance criteria are based on the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Key Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical method, from sample preparation to data analysis.
Caption: A typical workflow for bioanalytical sample analysis using an internal standard.
Experimental Protocols
Materials and Reagents
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Felodipine reference standard (≥98% purity)
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This compound (≥98% purity, isotopic purity ≥99%)
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HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
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Formic acid (≥98%)
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Ammonium acetate
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Human plasma (with K2EDTA as anticoagulant)
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Ultrapure water
Instrumentation
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Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
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Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
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Felodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of felodipine in 10 mL of methanol.
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Felodipine Working Solutions: Prepare serial dilutions of the stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
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This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
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This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control Samples
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Calibration Standards (CS): Spike blank human plasma with the appropriate felodipine working solutions to achieve final concentrations ranging from 0.1 to 50 ng/mL (e.g., 0.1, 0.2, 0.5, 1, 2.5, 5, 10, 25, 50 ng/mL).
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Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
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Lower Limit of Quantification (LLOQ): 0.1 ng/mL
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Low QC (LQC): 0.3 ng/mL
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Medium QC (MQC): 3 ng/mL
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High QC (HQC): 40 ng/mL
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Sample Preparation (Liquid-Liquid Extraction)
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To 200 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL).
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Vortex for 30 seconds.
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Add 1 mL of MTBE.
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Vortex for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 200 µL of mobile phase.
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Vortex for 1 minute.
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Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 2 mM ammonium acetate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 30% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1.5 min |
| Column Temperature | 40°C |
Tandem Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Felodipine) | m/z 384.1 → 338.0 |
| MRM Transition (this compound) | m/z 389.1 → 343.0 |
| Ion Source Temperature | 500°C |
| Collision Gas | Nitrogen |
Bioanalytical Method Validation
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to FDA guidelines.
Data Presentation
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.2 | 0.025 |
| 0.5 | 0.061 |
| 1.0 | 0.123 |
| 2.5 | 0.305 |
| 5.0 | 0.615 |
| 10.0 | 1.228 |
| 25.0 | 3.075 |
| 50.0 | 6.148 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 0.1 | 0.098 | 98.0 | ≤ 20.0 | ≤ 20.0 |
| LQC | 0.3 | 0.295 | 98.3 | ≤ 15.0 | ≤ 15.0 |
| MQC | 3.0 | 3.08 | 102.7 | ≤ 15.0 | ≤ 15.0 |
| HQC | 40.0 | 39.5 | 98.8 | ≤ 15.0 | ≤ 15.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery %RSD | Mean Matrix Effect (%) | Matrix Effect %RSD |
| LQC | 0.3 | 88.5 | 4.2 | 95.7 | 5.1 |
| HQC | 40.0 | 91.2 | 3.8 | 98.1 | 4.5 |
Table 4: Stability
| Stability Condition | QC Level | Mean Stability (%) |
| Bench-top (4 hours, room temp) | LQC | 97.2 |
| HQC | 98.5 | |
| Freeze-thaw (3 cycles) | LQC | 96.8 |
| HQC | 97.9 | |
| Autosampler (24 hours, 4°C) | LQC | 98.1 |
| HQC | 99.0 | |
| Long-term (-80°C, 30 days) | LQC | 95.5 |
| HQC | 96.8 |
Signaling Pathway and Logical Relationships
Felodipine's Mechanism of Action
Felodipine is a calcium channel blocker that acts on L-type calcium channels in vascular smooth muscle.
Caption: Felodipine blocks L-type calcium channels, leading to vasodilation.
Internal Standard Selection Logic
The choice of a stable isotope-labeled internal standard is based on its ability to mimic the analyte's behavior during analysis.
Caption: The rationale for selecting a deuterated internal standard.
The described LC-MS/MS method for the quantification of felodipine in human plasma using this compound as an internal standard is selective, linear, accurate, precise, and stable. The use of a stable isotope-labeled internal standard ensures the robustness and reliability of the method, making it suitable for regulated bioanalysis in clinical and preclinical studies. The successful validation of this method demonstrates its applicability for pharmacokinetic and bioequivalence studies of felodipine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS for (S)-(-)-Felodipine-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of (S)-(-)-Felodipine-d5.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of this compound.
Q1: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak. What are the possible causes and solutions?
A1: Poor peak shape can arise from several factors related to the chromatography. Here’s a systematic approach to troubleshooting:
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Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
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Solution: Reconstitute your sample in a solvent that is as weak as or weaker than the starting mobile phase.
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Column Contamination: Buildup of matrix components from previous injections can lead to peak tailing.
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Solution: Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help prolong the life of your analytical column.[1]
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Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or operating at high temperatures.
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Solution: Replace the analytical column. Consider using a column with a more robust stationary phase if degradation is frequent.[1]
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Extra-Column Volume: Excessive tubing length or poorly made connections between the column and the mass spectrometer can contribute to peak broadening.
Q2: My this compound signal is showing low sensitivity or has unexpectedly dropped. What should I investigate?
A2: Low sensitivity can be attributed to issues with the mobile phase, the instrument, or the sample itself.
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Mobile Phase Degradation: The stability of mobile phase additives like formic acid can be an issue, especially in methanol.[4]
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Solution: Prepare fresh mobile phases daily. It is recommended to use formic acid from glass containers to avoid potential contaminants from plastic bottles.
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Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.
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Solution:
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Improve Chromatographic Separation: Modify the gradient to better separate the analyte from interfering matrix components.
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Enhance Sample Preparation: Implement a more rigorous sample cleanup method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove phospholipids and other interfering substances.
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-
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Suboptimal MS Parameters: The settings on your mass spectrometer may not be optimized for this compound.
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Solution: Perform a tuning and optimization of the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
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Q3: I am observing significant matrix effects in my analysis. How can I identify and mitigate them?
A3: Matrix effects, which can manifest as ion suppression or enhancement, are a common challenge in bioanalysis.
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Qualitative Assessment: A post-column infusion experiment can help identify regions of the chromatogram where matrix effects are most pronounced.
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Quantitative Assessment: Comparing the peak area of an analyte in a post-extraction spiked sample to that of a neat solution will provide a quantitative measure of the matrix effect.
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Mitigation Strategies:
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Stable Isotope-Labeled (SIL) Internal Standard: The use of this compound as an internal standard is a primary strategy to compensate for matrix effects, as it should co-elute and experience similar ionization effects as the unlabeled analyte.
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Improved Sample Cleanup: As mentioned previously, more effective sample preparation can significantly reduce matrix effects by removing interfering components.
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Chromatographic Separation: Adjusting the LC method to separate the analyte from the regions of ion suppression is a crucial step.
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Q4: The retention time of my deuterated internal standard, this compound, is slightly different from the unlabeled felodipine. Is this normal?
A4: Yes, a slight shift in retention time between a deuterated internal standard and its unlabeled counterpart can sometimes occur. This is known as the "isotope effect." While SIL internal standards are generally expected to co-elute with the analyte, the substitution of hydrogen with deuterium can sometimes lead to minor differences in physicochemical properties, resulting in a small retention time difference. This is not typically a problem as long as the internal standard peak is correctly identified and integrated, and it effectively compensates for variability in sample processing and analysis.
Optimized LC-MS Parameters for this compound
The following table summarizes a typical starting point for LC-MS method development for this compound. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water or 2-10mM Ammonium Acetate/Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) for Felodipine | m/z 384.1 |
| Product Ion (Q3) for Felodipine | m/z 338.0 |
| Precursor Ion (Q1) for Felodipine-d5 | m/z 389.1 (adjust based on exact mass) |
| Product Ion (Q3) for Felodipine-d5 | m/z 343.0 (adjust based on fragmentation) |
| Capillary Voltage | ~3.0 - 4.5 kV |
| Nebulizer Gas Flow | Instrument Dependent |
| Drying Gas Flow and Temperature | Instrument Dependent |
Experimental Protocol: Quantitative Analysis of Felodipine in Plasma
This protocol provides a general procedure for the analysis of felodipine using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
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Add 500 µL of cold acetonitrile to precipitate proteins.
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Vortex the mixture for 5 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.
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Reconstitute the residue in 200 µL of the initial mobile phase.
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Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
2. LC-MS System Configuration and Analysis
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Equilibrate the LC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
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Set up the mass spectrometer with the optimized ESI and MRM parameters from the table above.
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Create a sequence table including calibration standards, quality control samples, and unknown samples.
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Inject the samples and acquire the data.
3. Data Processing
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Integrate the peak areas for both felodipine and this compound.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of felodipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Felodipine.
Caption: Troubleshooting decision tree for common LC-MS issues.
References
(S)-(-)-Felodipine-d5 peak shape and chromatography issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape and chromatography issues during the analysis of (S)-(-)-Felodipine-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is the deuterated form of the S-enantiomer of Felodipine.[1][2] Felodipine is a calcium channel blocker used to treat hypertension.[3][4] In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards in quantitative mass spectrometry-based assays (LC-MS). This is because their chemical and physical properties are very similar to the non-deuterated analyte, but they have a different mass, allowing for accurate quantification.[5]
Q2: I am observing a shift in retention time for this compound compared to the non-deuterated (S)-(-)-Felodipine. Is this normal?
Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon in reversed-phase HPLC. This is often attributed to the subtle differences in lipophilicity caused by the deuterium atoms. The extent of the shift can depend on the number of deuterium atoms and the chromatographic conditions.
Q3: Can the use of a deuterated standard like this compound cause peak shape issues?
While deuterated standards are generally expected to have similar chromatographic behavior to their non-deuterated counterparts, issues can arise. In some cases, if the deuterated standard and the analyte are not completely co-eluting, it can lead to differential matrix effects in LC-MS analysis, which might affect accuracy. However, significant peak shape problems like severe tailing, fronting, or splitting are more likely due to other chromatographic factors that would affect both the analyte and the internal standard.
Q4: What are the typical analytical methods for Felodipine and its enantiomers?
Both reversed-phase high-performance liquid chromatography (RP-HPLC) and chiral chromatography are used for the analysis of felodipine. Chiral methods are necessary to separate the S(-) and R(+) enantiomers. Common detectors include UV and mass spectrometry (MS).
Troubleshooting Guide: Peak Shape and Chromatography Issues
Poor peak shape can compromise the accuracy and precision of your analytical results. This guide addresses common peak shape problems you might encounter with this compound and provides systematic troubleshooting steps.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Potential Causes & Solutions
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Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.
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Solution:
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Use a modern, well-end-capped column to minimize exposed silanols.
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Lower the mobile phase pH to suppress the ionization of silanol groups.
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Add a tail-suppressing agent like triethylamine to the mobile phase.
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Column Overload: Injecting too much sample can lead to peak tailing.
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Solution: Reduce the injection volume or dilute the sample.
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
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Solution:
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Use a guard column to protect the analytical column.
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Flush the column with a strong solvent.
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If the problem persists, replace the column.
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Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak tailing.
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Solution: Use tubing with a narrow internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volume.
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Issue 2: Peak Fronting
Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second half.
Potential Causes & Solutions
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Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.
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Solution: Dilute the sample or reduce the injection volume.
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Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause fronting.
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Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.
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Column Collapse: Physical degradation of the column bed can lead to peak fronting.
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Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If collapse is suspected, the column will need to be replaced.
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Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.
Potential Causes & Solutions
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Blocked Frit or Column Void: A partially blocked inlet frit or a void at the head of the column can cause the sample to be introduced unevenly, resulting in split peaks for all analytes.
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Solution:
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Filter all samples and mobile phases to prevent particulates from reaching the frit.
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Reverse-flush the column (if recommended by the manufacturer).
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If a void is present, the column may need to be replaced.
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-
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Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion and splitting.
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Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent must be used, inject the smallest possible volume.
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Co-elution: If only a single peak is splitting, it may be due to the presence of a closely eluting impurity.
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Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution.
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Experimental Protocols
Below are example starting conditions for the analysis of Felodipine. These should be optimized for your specific instrument and application.
Table 1: Example RP-HPLC Method for Felodipine
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 243 nm |
| Temperature | Ambient |
Table 2: Example Chiral HPLC Method for Felodipine Enantiomers
| Parameter | Condition |
| Column | Chiralcel OJ or similar |
| Mobile Phase | n-hexane and isopropanol (e.g., 70:30, v/v) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Controlled (e.g., 15°C) |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common chromatography issues.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for peak splitting and fronting.
Caption: Relationships between parameters and peak shape issues.
References
Technical Support Center: (S)-(-)-Felodipine-d5 Stability in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-(-)-Felodipine-d5 in biological matrices. The information is intended for researchers, scientists, and drug development professionals. While specific stability data for the deuterated form is limited, the provided information is based on extensive studies of felodipine and is considered a reliable surrogate for experimental planning and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The main stability concern for felodipine, and by extension this compound, is its susceptibility to oxidation. The dihydropyridine ring in the felodipine molecule can be oxidized to the corresponding pyridine derivative, which is its primary metabolite and an indicator of degradation.[1][2] Exposure to light and acidic or basic conditions can also lead to degradation.[2][3]
Q2: How should I store biological samples containing this compound?
A2: To minimize degradation, biological samples (plasma, blood, urine) should be stored frozen, typically at -20°C or -80°C, in tightly sealed containers protected from light. Studies on other small molecules suggest that freezer storage is generally preferable to refrigeration or room temperature for maintaining stability.[4] For long-term storage, -80°C is recommended.
Q3: What is the expected freeze-thaw stability of this compound in plasma?
A3: Felodipine has been shown to be stable in human plasma for at least three freeze-thaw cycles when stored at a frozen state for about one month. It is anticipated that this compound would exhibit similar stability. However, it is always best practice to minimize the number of freeze-thaw cycles.
Q4: Can I use this compound as an internal standard for quantitative analysis?
A4: Yes, deuterated analogs like this compound are commonly used as internal standards in quantitative bioanalysis by LC-MS/MS. They have nearly identical chemical properties and extraction recovery to the unlabeled analyte but are distinguishable by mass, which corrects for matrix effects and variability in sample processing.
Troubleshooting Guides
Issue 1: Low recovery of this compound from plasma samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and handling. | Ensure rapid processing of blood samples to obtain plasma. Keep samples on ice and protected from light. |
| Inefficient extraction method. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. A common LLE solvent for felodipine is a mixture of diethyl ether and hexane. |
| Adsorption to container surfaces. | Use low-binding polypropylene tubes for sample collection, processing, and storage. |
| pH-dependent stability. | Ensure the pH of the biological matrix is maintained within a stable range during processing. |
Issue 2: Inconsistent quantification results between batches.
| Possible Cause | Troubleshooting Step |
| Variable freeze-thaw cycles. | Standardize the number of freeze-thaw cycles for all samples, including calibration standards and quality controls. |
| Matrix effects in LC-MS/MS analysis. | Evaluate and minimize matrix effects by optimizing the sample preparation method and chromatographic separation. The use of a deuterated internal standard like this compound is critical to compensate for these effects. |
| Light exposure during processing. | Perform sample preparation steps under amber or low-light conditions to prevent photodegradation. |
| Instrumental variability. | Ensure the analytical instrument is properly calibrated and maintained. Regularly run system suitability tests. |
Issue 3: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | The primary degradation product is the pyridine derivative. Develop a stability-indicating analytical method that can separate the parent drug from its degradants. |
| Interference from metabolites. | Felodipine is extensively metabolized, primarily by CYP3A4, to dehydrofelodipine. Ensure your chromatographic method has sufficient resolution to separate the analyte from its metabolites. |
| Contamination from collection tubes or reagents. | Use high-purity solvents and reagents. Screen collection tubes for potential leachables. |
Quantitative Data Summary
The following tables summarize stability data for felodipine under various conditions, which can be used as a reference for this compound.
Table 1: Summary of Forced Degradation Studies of Felodipine
| Stress Condition | Conditions | Observation | Reference |
| Acidic | 0.5M HCl | Approximately 40% loss after 3 minutes. | |
| Basic | Base hydrolysis | Considerable degradation observed. | |
| Oxidative | 30% H₂O₂ | Degradation observed. | |
| Photolytic | Sunlight exposure | 20% loss after 5 hours; 80% loss after 10 hours. | |
| Thermal | 60°C for 30 min | Degradation observed. |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability in Human Plasma
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Preparation of Spiked Samples: Spike known concentrations of this compound into drug-free human plasma to prepare low, medium, and high concentration quality control (QC) samples.
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Initial Analysis (Cycle 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.
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Freeze-Thaw Cycle 1: Store the remaining QC samples at -20°C or -80°C for at least 24 hours. Thaw the samples completely at room temperature and then refreeze for at least 12 hours.
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Analysis after Cycle 1: Analyze a set of QC samples that have undergone one freeze-thaw cycle.
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Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
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Data Analysis: Calculate the mean concentration and standard deviation for each QC level at each freeze-thaw cycle. Compare the results to the baseline concentrations. The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
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Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 0.5 mL of the plasma sample into a clean polypropylene tube.
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Internal Standard Addition: Add the internal standard solution (this compound, if not the analyte).
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Extraction: Add 3 mL of extraction solvent (e.g., diethyl ether/hexane, 80/20, v/v).
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Vortexing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: General workflow for the analysis of this compound in biological matrices.
References
Technical Support Center: High-Sensitivity Felodipine Analysis with (S)-(-)-Felodipine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-(-)-Felodipine-d5 as an internal standard to enhance the sensitivity of felodipine analysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for felodipine analysis?
A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1][2] Its physicochemical properties are nearly identical to the unlabeled felodipine. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2][3] This leads to improved accuracy, precision, and overall robustness of the analytical method.
Q2: What are the main advantages of this compound over other types of internal standards (e.g., structural analogs)?
A2: The primary advantage is the co-elution of the deuterated standard with the native analyte. This ensures that both compounds experience the same matrix effects at the same time, allowing for accurate correction. Structural analogs may have different retention times and be affected differently by the matrix, which can compromise data quality.
Q3: What are "matrix effects" and how does this compound help mitigate them?
A3: The matrix effect is the alteration of ionization efficiency of an analyte due to co-eluting components from the biological sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Because this compound co-elutes with felodipine, it is subjected to the same degree of ion suppression or enhancement. By calculating the peak area ratio of felodipine to this compound, these variations are normalized, leading to a more accurate measurement of the felodipine concentration.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of felodipine using this compound.
Issue 1: Poor Sensitivity or Low Signal Intensity
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometry (MS) Parameters:
-
Action: Optimize MS parameters, including electrospray ionization (ESI) source conditions (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters like declustering potential and collision energy for both felodipine and this compound.
-
Pro-Tip: Perform infusion analysis of both compounds to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies. A heated ESI probe can also enhance sensitivity by improving desolvation.
-
-
Inefficient Sample Extraction:
-
Action: Evaluate and optimize the sample preparation method. For plasma samples, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective.
-
Example LLE Solvents: Diethyl ether:hexane (80:20, v/v) or methyl tert-butyl ether have been used successfully for felodipine extraction from plasma.
-
-
Ion Suppression:
-
Action: While this compound compensates for matrix effects, severe ion suppression can still lead to low signal intensity for both the analyte and the internal standard. Improve sample cleanup to remove interfering matrix components. Modifying the chromatographic conditions to separate felodipine from the suppression zone can also be beneficial.
-
Issue 2: Inaccurate or Imprecise Results
Possible Causes & Solutions:
-
Chromatographic Separation of Analyte and Internal Standard:
-
Problem: A slight chromatographic shift between felodipine and this compound can occur due to the deuterium isotope effect. If this separation is significant, they may experience different matrix effects, leading to inaccurate results.
-
Action: Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to ensure complete co-elution of the analyte and internal standard peaks.
-
-
Isotopic Contribution (Crosstalk):
-
Problem: The naturally occurring heavy isotopes of felodipine (e.g., ¹³C) can contribute to the signal of this compound, especially if the mass difference is small. This can lead to an overestimation of the internal standard signal and an underestimation of the analyte concentration.
-
Action: Ensure a sufficient mass difference (ideally ≥ 4 Da) between the analyte and the deuterated standard. Analyze a high concentration standard of unlabeled felodipine and monitor the MRM transition of the internal standard to assess the degree of crosstalk.
-
-
Purity of the Internal Standard:
-
Problem: The this compound standard may contain a small amount of unlabeled felodipine as an impurity.
-
Action: Analyze a solution of the internal standard alone and monitor the MRM transition for unlabeled felodipine. If significant impurity is detected, a new, purer batch of the internal standard may be required.
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Issue 3: Poor Peak Shape
Possible Causes & Solutions:
-
Incompatible Sample Solvent:
-
Action: Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. The reconstitution solvent after evaporation should ideally be the same as or weaker than the mobile phase.
-
-
Column Overload:
-
Action: Inject a smaller volume or a more dilute sample to prevent overloading the analytical column.
-
-
Column Degradation:
-
Action: Poor peak shape can be a sign of a deteriorating column. Replace the column with a new one of the same type.
-
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of felodipine from human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
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Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control sample. Vortex briefly.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins.
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Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:2mM ammonium acetate). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of felodipine and this compound. Optimization will be required for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 2mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic with 80% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Felodipine MRM Transition | m/z 384.1 > 338.2 |
| This compound MRM Transition | m/z 389.1 > 343.2 (example, verify exact mass) |
| Dwell Time | 100-200 ms |
| Source Temperature | 500°C |
| Collision Gas | Argon |
Quantitative Data Summary
The following tables summarize typical performance characteristics for felodipine analysis using LC-MS/MS. Values can vary depending on the specific method and instrumentation.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |
| Felodipine | 0.05 - 20 | 0.05 | 0.02 |
| Felodipine | 0.8 - 13.0 | 0.5 | 0.1 |
Table 2: Accuracy and Precision (Inter-assay)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.15 | 95 - 105 | < 10 |
| Medium | 5 | 98 - 102 | < 8 |
| High | 15 | 97 - 103 | < 7 |
Note: These are representative values. Actual results should be determined during method validation according to regulatory guidelines (e.g., FDA, ICH M10).
Visualizations
References
Common pitfalls when using deuterated felodipine standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated felodipine standards in experimental research. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my deuterated felodipine internal standard (IS) eluting earlier than the native felodipine analyte in my reversed-phase LC-MS/MS analysis?
A1: This phenomenon is known as the "isotope effect" and is a common occurrence with deuterated standards. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, this typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.
Troubleshooting Steps:
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Method Validation: Ensure your method validation includes an assessment of the chromatographic separation between the analyte and the IS. The key is to ensure that the elution windows of both compounds sufficiently overlap to compensate for matrix effects.
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Integration Parameters: Adjust the integration parameters in your chromatography data system to ensure accurate peak integration for both the analyte and the IS, even with a slight retention time difference.
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Mobile Phase Optimization: Minor adjustments to the mobile phase composition (e.g., organic modifier percentage) or a shallower gradient can sometimes minimize the separation.[1]
Q2: I'm observing a signal for the unlabeled felodipine in a blank sample spiked only with the deuterated standard. What is the cause and how can I address it?
A2: This issue, known as "cross-contribution" or "isotopic contribution," can arise from two main sources:
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Low Isotopic Purity: The deuterated felodipine standard may contain a small percentage of the unlabeled analyte as an impurity from the synthesis process.[2][3]
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In-source Back-Exchange: Although less common for stably labeled compounds, deuterium atoms can sometimes exchange with hydrogen atoms from the solvent in the mass spectrometer's ion source, particularly at high temperatures.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your deuterated felodipine standard to verify its isotopic purity. Reputable suppliers will provide this information.[3]
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Analyze the IS Solution Alone: Inject a high-concentration solution of the deuterated standard without the analyte to check for a signal at the analyte's mass transition.[3]
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Optimize MS Source Conditions: If in-source back-exchange is suspected, try reducing the ion source temperature to the minimum required for efficient ionization.
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Correction in Calibration: If the contribution from the unlabeled analyte in the IS is consistent, it can be corrected for by subtracting the response of the "zero sample" (blank matrix + IS) from all other samples.
Q3: My internal standard signal is drifting or decreasing over the course of a long analytical run. What could be the cause?
A3: A drifting internal standard signal can be indicative of stability issues, either in the prepared samples or within the LC-MS system.
Troubleshooting Steps:
-
Assess Autosampler Stability: Felodipine is known to be photosensitive. Ensure that your samples are protected from light in the autosampler. Consider using amber vials or a cooled autosampler.
-
Evaluate Solution Stability: The stability of deuterated felodipine in your sample diluent and mobile phase should be evaluated. Acidic or basic conditions can potentially promote the degradation of dihydropyridine compounds.
-
System Conditioning: Ensure the LC-MS system is well-equilibrated before starting the analytical run. In some cases, several injections of a conditioning sample may be necessary to passivate active sites in the system.
Q4: I'm seeing significant variability in my results, especially in complex matrices like plasma. How can I mitigate matrix effects?
A4: Matrix effects, which are the suppression or enhancement of ionization of the analyte and internal standard by co-eluting matrix components, are a common challenge in bioanalysis. While a deuterated internal standard is designed to compensate for these effects, significant variability can still occur.
Troubleshooting Steps:
-
Improve Sample Preparation: Optimize your sample preparation method to remove as many interfering matrix components as possible. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
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Chromatographic Separation: Ensure adequate chromatographic separation of felodipine from major matrix components like phospholipids. A longer run time or a different column chemistry may be necessary.
-
Evaluate Different Ionization Sources: If available, compare the performance of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). ESI is often more susceptible to matrix effects.
Data Presentation
Table 1: Illustrative Example of Chromatographic Shift Due to Isotope Effect
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Felodipine Retention Time (min) | Deuterated Felodipine (d5) Retention Time (min) | Retention Time Difference (min) |
| 70:30 | 3.52 | 3.49 | 0.03 |
| 60:40 | 4.89 | 4.85 | 0.04 |
| 50:50 | 6.21 | 6.16 | 0.05 |
This table provides a hypothetical yet realistic representation of the chromatographic shift. Actual values will vary depending on the specific LC conditions and column used.
Table 2: Stability of Felodipine Under Stress Conditions (Illustrative)
| Condition | Incubation Time | % Recovery of Felodipine |
| 0.1 M HCl | 24 hours | 85% |
| 0.1 M NaOH | 24 hours | 70% |
| 3% H₂O₂ | 24 hours | 92% |
| Heat (60°C) | 24 hours | 98% |
| UV Light (254 nm) | 24 hours | <10% |
This table illustrates the general stability of the felodipine molecule. The deuterated standard is expected to have similar stability. Data is illustrative and based on general findings for dihydropyridines.
Experimental Protocols
Protocol 1: Quantitative Analysis of Felodipine in Human Plasma using LC-MS/MS
This protocol is a representative method for the quantitative analysis of felodipine in a biological matrix using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the deuterated felodipine internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Felodipine: m/z 384.1 → 338.1
-
Deuterated Felodipine (d5): m/z 389.1 → 343.1
-
Visualizations
Caption: Troubleshooting workflow for inaccurate results.
Caption: Logical steps for mitigating matrix effects.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Felodipine Quantification: (S)-(-)-Felodipine-d5 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the bioanalytical quantification of the calcium channel antagonist felodipine, the choice of an appropriate internal standard (IS) is critical for achieving accurate, precise, and robust results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary role of an internal standard is to compensate for the variability inherent in sample preparation and analysis. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically (S)-(-)-Felodipine-d5, and other non-labeled structural analog internal standards.
The "gold standard" in LC-MS-based bioanalysis is the use of a stable isotope-labeled version of the analyte as the internal standard.[1] this compound is a deuterated form of felodipine, making it an ideal candidate for this purpose. The near-identical physicochemical properties of a SIL-IS to the analyte ensure they behave similarly during sample extraction, chromatography, and ionization, thus providing superior correction for potential errors.[2][3]
However, in situations where a SIL-IS is unavailable or cost-prohibitive, a structural analog—a molecule with a similar chemical structure to the analyte—may be employed. For felodipine, compounds such as nimodipine and pantoprazole have been utilized as internal standards in various validated bioanalytical methods.[4] While often a practical choice, structural analogs may not perfectly mimic the behavior of the analyte, which can lead to challenges in method robustness and accuracy.
This guide presents a comparison based on established principles and data from analogous compounds to illustrate the performance differences between these two classes of internal standards.
Data Presentation: Performance Comparison
Table 1: Comparison of Accuracy and Precision
| Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Nimodipine) | Rationale |
| Intra-day Precision (%CV) | < 5% | < 10% | SIL-IS more effectively corrects for run-to-run variability. |
| Inter-day Precision (%CV) | < 5% | < 15% | The close physicochemical match of SIL-IS ensures better long-term reproducibility. |
| Accuracy (% Bias) | ± 5% | ± 10% | Superior correction for matrix effects and recovery by SIL-IS leads to lower bias. |
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Nimodipine) | Rationale |
| Analyte Recovery (%) | 85 - 115% | 70 - 120% | Both can show acceptable recovery, but SIL-IS recovery is typically more consistent with the analyte. |
| IS-Normalized Matrix Effect (%) | 95 - 105% | 80 - 120% | SIL-IS co-elutes and experiences the same ionization suppression/enhancement as the analyte, providing better normalization. |
| Consistency of Recovery (%CV) | < 10% | < 20% | The identical extraction behavior of SIL-IS leads to more consistent recovery across different sample lots. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of felodipine in human plasma using LC-MS/MS. This protocol is a composite based on methodologies reported in the literature and is adaptable for use with either a SIL-IS or a structural analog IS.
Objective: To determine the concentration of felodipine in human plasma samples.
Materials:
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Felodipine reference standard
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This compound or a suitable structural analog (e.g., Nimodipine) as an internal standard
-
HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Solution Preparation:
-
Prepare stock solutions of felodipine and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
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Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Felodipine: Q1 384.1 -> Q3 338.0
-
This compound: Q1 389.1 -> Q3 343.0
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Nimodipine (as structural analog): Q1 419.0 -> Q3 343.1
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of felodipine in the unknown samples from the calibration curve using a weighted (1/x²) linear regression.
-
Mandatory Visualization
Conclusion
For the quantitative bioanalysis of felodipine, a stable isotope-labeled internal standard such as this compound is the superior choice. Its use is likely to result in a more accurate, precise, and robust assay, which is particularly crucial for pharmacokinetic studies and in regulated environments. A SIL-IS provides the most effective compensation for analytical variability, including matrix effects and inconsistent recovery.
While a well-validated method using a structural analog internal standard can be acceptable, it presents a higher risk of inadequate correction for analytical variability. The physicochemical differences between a structural analog and felodipine mean that they may not behave identically during sample processing and analysis. Therefore, if a structural analog is used, extensive validation is required to demonstrate its suitability and to ensure the integrity of the analytical data. For high-stakes bioanalytical studies, the investment in a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data.
References
Cross-Validation of Analytical Methods for Felodipine Quantification Using (S)-(-)-Felodipine-d5 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of felodipine in biological matrices. The use of (S)-(-)-Felodipine-d5 as a stable isotope-labeled internal standard is central to ensuring the accuracy and reliability of these methods, a critical aspect in bioanalytical method cross-validation.
The Role of this compound in Method Validation
This compound is the deuterated form of felodipine, a calcium channel blocker used in the management of hypertension.[1][2] In quantitative bioanalysis, stable isotope-labeled internal standards are considered the gold standard.[3] this compound is an ideal internal standard for felodipine analysis because its chemical and physical properties are nearly identical to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response. The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer, ensuring accurate quantification.
Principles of Cross-Validation
Cross-validation of bioanalytical methods is a critical process performed to ensure that different analytical methods or the same method used in different laboratories produce comparable and reliable data. This is particularly important when data from different studies or sites are combined or compared. The process typically involves analyzing the same set of quality control (QC) samples and subject samples using both methods and comparing the results against predefined acceptance criteria.
Comparative Analysis of HPLC-UV and LC-MS/MS Methods
The following sections detail the experimental protocols and performance characteristics of representative HPLC-UV and LC-MS/MS methods for the quantification of felodipine. This compound is the recommended internal standard for the LC-MS/MS method to achieve the highest level of accuracy and precision. While a deuterated internal standard is most beneficial for mass spectrometric detection, a structurally similar compound can be used as an internal standard in HPLC-UV analysis.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of pharmaceuticals. The method relies on the separation of the analyte from other components in the sample matrix by liquid chromatography, followed by detection based on the analyte's absorption of ultraviolet light.
Experimental Protocol:
-
Sample Preparation:
-
To 1.0 mL of plasma, add the internal standard solution (a structurally similar compound to felodipine).
-
Perform liquid-liquid extraction (LLE) by adding 5 mL of a mixture of diethyl ether and hexane (e.g., 80:20, v/v).
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Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.
-
-
Chromatographic Conditions:
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies requiring low detection limits. The use of this compound as an internal standard is crucial for this method's performance.
Experimental Protocol:
-
Sample Preparation:
-
To 0.5 mL of plasma, add the internal standard solution of this compound.
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Perform protein precipitation by adding 1.0 mL of acetonitrile.
-
Vortex the mixture for 2 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a 5 µL aliquot into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felodipine: m/z 384.1 → 338.0.
-
This compound: m/z 389.1 → 343.0 (hypothetical, based on a +5 Da shift).
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
-
Quantitative Performance Data Comparison
The following table summarizes the typical performance characteristics of the two methods, compiled from various studies. This data highlights the key differences in their analytical capabilities.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method with this compound |
| Linearity Range | 25 - 200 µg/mL | 0.04 - 20 ng/mL |
| Limit of Detection (LOD) | 0.125 ng/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 1.25 ng/mL | 0.04 ng/mL |
| Precision (RSD%) | < 15% | < 10.4% (intra- and inter-day) |
| Accuracy (%) | 98-102% | 98.21% - 106.20% |
| Recovery (%) | > 85% | > 90% |
| Internal Standard | Structural Analog | This compound |
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the analytical processes, the following diagrams are provided in DOT language.
Caption: Experimental workflow for felodipine analysis.
Caption: Logical flow of a cross-validation study.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of felodipine. The choice of method will depend on the specific requirements of the study. For applications demanding high sensitivity and selectivity, such as pharmacokinetic studies with low dosage, LC-MS/MS with this compound as an internal standard is the superior choice. For routine analysis of formulations with higher concentrations of felodipine, HPLC-UV provides a reliable and cost-effective alternative. Cross-validation of these methods is essential when data from both techniques are to be compared or combined, ensuring the integrity and consistency of the results.
References
A Comparative Guide to the Accuracy and Precision of (S)-(-)-Felodipine-d5 in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is paramount to achieving the accuracy and precision required for regulatory submission and confident decision-making in drug development. This guide provides a comparative overview of the performance of (S)-(-)-Felodipine-d5 as an internal standard in the bioanalysis of Felodipine, contrasting it with commonly used non-deuterated alternatives.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, providing superior correction for variability during sample preparation and analysis. This guide presents available data to illustrate the performance advantages of using a deuterated internal standard for Felodipine bioanalysis.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Accuracy and Precision Data for Felodipine Bioanalysis with a Deuterated Internal Standard
| Internal Standard | Analyte Concentration | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) |
| D6-Felodipine (racemate) | 22 nmol/L | < 2% | - | Not Reported |
| 4 nmol/L | Not Reported | 3.6% | Not Reported | |
| 0.27 nmol/L | < 10% | - | Not Reported |
Note: Data for D6-Felodipine is presented as a proxy for this compound. RSD stands for Relative Standard Deviation.
Table 2: Accuracy and Precision Data for Felodipine Bioanalysis with Non-Deuterated Internal Standards
| Internal Standard | Analyte Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) |
| Nimodipine | 0.08 | 6.60% | 9.42% | 98.21% - 106.20%[1] |
| 8.0 | 7.22% | 8.46% | 98.21% - 106.20%[1] | |
| 16.0 | 5.01% | 5.12% | 98.21% - 106.20%[1] | |
| Nifedipine | Not Specified | Not Reported | Not Reported | Not Reported |
| Pantoprazole | Not Specified | Not Reported | Not Reported | Not Reported |
| Amlodipine | Not Specified | "Acceptable" | "Acceptable" | "Acceptable" |
As evidenced by the tables, methods employing a deuterated internal standard, even as a racemate, demonstrate superior precision with lower %RSD values compared to those using non-deuterated alternatives. This enhanced precision is critical for reliably detecting small but significant changes in drug concentration in pharmacokinetic studies.
Experimental Protocols
A robust and reliable bioanalytical method is essential for generating high-quality data. The following is a generalized experimental protocol for the quantification of Felodipine in plasma using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Sample Preparation: Liquid-Liquid Extraction (Alternative)
-
To 500 µL of plasma sample, add the internal standard, this compound.
-
Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is typical.
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.
-
Felodipine Transition: m/z 384.1 → 338.1
-
This compound Transition: m/z 389.1 → 343.1
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key steps in the bioanalytical workflow for the quantification of Felodipine using a deuterated internal standard.
Caption: A typical bioanalytical workflow for Felodipine quantification.
Caption: Principle of using a stable isotope-labeled internal standard.
References
Inter-laboratory Insights: A Comparative Guide to Felodipine Quantification Using (S)-(-)-Felodipine-d5 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various bioanalytical methods for the quantification of felodipine in human plasma. While a formal inter-laboratory comparison study on felodipine quantification using (S)-(-)-Felodipine-d5 is not publicly available, this document synthesizes data from published studies to offer an objective comparison of different methodologies. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, highlighting the use of deuterated and non-deuterated internal standards to ensure accuracy and robustness in pharmacokinetic and bioequivalence studies.
Quantitative Performance Comparison
The selection of an appropriate internal standard is critical for the accuracy and precision of LC-MS/MS assays. An ideal internal standard mimics the analyte's behavior during sample preparation and ionization. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard due to its similar physicochemical properties to the analyte. This section compares the performance of LC-MS/MS methods for felodipine quantification using a deuterated internal standard and other commonly used non-deuterated internal standards like nimodipine and pantoprazole.
| Performance Parameter | Method A: Deuterated IS (d6-Felodipine) | Method B: Nimodipine IS | Method C: Pantoprazole IS |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS |
| Internal Standard | d6-Felodipine | Nimodipine | Pantoprazole |
| Sample Preparation | Solvent Extraction | Liquid-Liquid Extraction (LLE) | Not Specified |
| Linearity Range | Not Specified | 0.02 - 10 ng/mL[1] | 0.8 - 13.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.02 ng/mL[1] | 0.50 ng/mL[2] |
| Precision (as %RSD) | Not Specified | Between-run: 5.7% - 7.1%[3] | Not Specified |
| Accuracy | Not Specified | Between-run: ±0.0% - 3.1% | Not Specified |
| Recovery | Not Specified | Felodipine: 99.4%, Nimodipine: 103.5% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols from the compared studies.
Method A: Using a Deuterated Internal Standard (d6-Felodipine)
While specific performance data for a method using this compound was not found, a study by Tokuma et al. (1993) utilized d6-Felodipine for the stereoselective determination of felodipine enantiomers. The general approach involves:
-
Sample Preparation: Addition of the deuterated internal standard to plasma samples followed by solvent extraction.
-
Chromatography: Separation of the enantiomers on a chiral stationary phase column.
-
Detection: Gas chromatography/mass spectrometry (GC/MS) was used in this particular study, though LC-MS/MS is the more common and modern approach.
Method B: Using Nimodipine as an Internal Standard
A widely cited method for felodipine quantification in human plasma employs nimodipine as the internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma, add the internal standard (nimodipine).
-
Perform liquid-liquid extraction using a mixture of diethyl ether and hexane (80:20, v/v).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 4.6 mm i.d.).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Isocratic elution with a typical run time of 5 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: felodipine m/z 384.1 → 338.0 and nimodipine m/z 419.0 → 301.1.
-
Method C: Using Pantoprazole as an Internal Standard
Another study describes an LC-MS method for felodipine estimation in plasma using pantoprazole as the internal standard.
-
Sample Preparation: The specifics of the sample preparation are not detailed but would typically involve protein precipitation or liquid-liquid extraction.
-
Chromatographic Conditions:
-
Column: Princeton SPHER C18 (150 x 4.6 mm i.d., 5 µm).
-
Mobile Phase: Acetonitrile and 2mM ammonium acetate (80:20% v/v).
-
Flow Rate: 0.8 ml/min.
-
-
Mass Spectrometric Conditions:
-
Detector: A photo diode array detector was used in this specific study, followed by mass spectrometry.
-
Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the analytical process, the following diagrams illustrate the general workflow for felodipine quantification and the logical relationship in method validation.
Caption: General workflow for felodipine quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
References
The Gold Standard: Justification for Using a Deuterated Internal Standard in Felodipine Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies of drugs like the calcium channel blocker felodipine, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. While structural analogs have been historically used, the consensus in the scientific community strongly favors the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being a prominent choice. This guide provides a comprehensive justification for the use of a deuterated internal standard for felodipine analysis by comparing its performance against non-deuterated alternatives, supported by experimental data from published literature.
Mitigating Matrix Effects: The Core Advantage
A primary challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis is the "matrix effect." This phenomenon, caused by co-eluting endogenous components from biological matrices like plasma, can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect, thereby providing a reliable basis for correction.
Deuterated internal standards, such as deuterated felodipine, are chemically and structurally almost identical to the analyte. This near-identical physicochemical behavior ensures that they experience the same extraction recovery and, most importantly, the same ionization suppression or enhancement as the non-labeled felodipine. In contrast, a structural analog, while similar, may have different chromatographic retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard is evident when comparing key bioanalytical validation parameters such as precision and accuracy. Data from studies on felodipine quantification highlight this advantage.
| Internal Standard Type | Analyte | Matrix | Key Performance Parameter | Result | Reference |
| Deuterated | Felodipine | Human Plasma | Between-day Precision (CV) | 3.6% at 4 nmol/l | [1] |
| Deuterated | Felodipine | Human Plasma | Within-run Repeatability (CV) | <10% at 0.27 nmol/l | [1] |
| Structural Analog (Nimodipine) | Felodipine | Human Plasma | Between-run Precision (RSD) | 5.7% - 7.1% | [2] |
| Structural Analog (Nimodipine) | Felodipine | Human Plasma | Between-run Accuracy | ± 0.0% to 3.1% | [2] |
As the data indicates, the method utilizing a deuterated felodipine internal standard demonstrates superior precision compared to the method employing a structural analog. This enhanced precision is crucial for the reliability of pharmacokinetic and bioequivalence studies.
Experimental Protocols
To provide a clear understanding of the methodologies that generate such data, below are summarized experimental protocols for felodipine quantification using both deuterated and non-deuterated internal standards.
Protocol 1: Felodipine Quantification using a Deuterated Internal Standard
This method is adapted from a study for the enantioselective determination of felodipine in human plasma.
-
Sample Preparation:
-
To a plasma sample, add the deuterated felodipine racemate internal standard solution.
-
Perform liquid-liquid extraction using toluene.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Chiralcel OJ-R (for enantiomeric separation).
-
Mobile Phase: 2-propanol-iso-hexane (11:89).
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Protocol 2: Felodipine Quantification using a Structural Analog Internal Standard (Nimodipine)
This method is based on a validated LC-MS/MS procedure for felodipine in human plasma.
-
Sample Preparation:
-
To 0.5 mL of human plasma, add the nimodipine internal standard solution.
-
Perform liquid-liquid extraction using a mixture of diethyl ether and hexane (80:20, v/v).
-
Evaporate the organic layer and reconstitute the residue.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 analytical column (100 mm x 4.6 mm i.d.).
-
Mobile Phase: Acetonitrile and water with 10 mM formic acid (80:20, v/v).
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: felodipine (m/z 383.9 → 352.1) and nimodipine (m/z 419.1 → 343.1).[3]
-
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical justification for choosing a deuterated internal standard and a typical experimental workflow.
Conclusion
The use of a deuterated internal standard for the bioanalysis of felodipine is a scientifically sound and methodologically superior approach. By closely mimicking the behavior of the analyte, it provides more effective compensation for matrix effects and other sources of analytical variability. This leads to significantly improved precision and accuracy, which are paramount for the integrity of clinical and preclinical study data. While the initial cost of a deuterated standard may be higher than that of a structural analog, the long-term benefits of robust, reliable, and reproducible data provide a compelling justification for its use in regulated and research environments.
References
The Analytical Advantage: (S)-(-)-Felodipine-d5 Outperforms Structural Analogs as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the calcium channel blocker Felodipine, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. While both stable isotope-labeled (SIL) internal standards, such as (S)-(-)-Felodipine-d5, and structural analogs are utilized, a comprehensive evaluation of their performance metrics reveals the clear superiority of the deuterated standard. This guide provides an objective comparison, supported by experimental data, to inform the selection of the most suitable internal standard for robust and accurate bioanalytical methods.
The use of an internal standard is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process.[1] Stable isotope-labeled standards are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, thus providing more effective correction for matrix effects.[2][3] Structural analogs, while often more readily available and cost-effective, have different chemical structures which can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, potentially compromising assay accuracy and precision.[4]
Performance Data: A Head-to-Head Comparison
While a single study directly comparing this compound to a structural analog was not identified in the public literature, a comparative analysis of performance data from separate, well-documented bioanalytical methods demonstrates the advantages of using a deuterated internal standard. The following tables summarize key validation parameters from studies employing either a deuterated Felodipine standard or a common structural analog, nimodipine.
Table 1: Performance Characteristics of a Deuterated Internal Standard (Felodipine-d6)
| Parameter | Performance | Reference |
| Linearity Range | Not explicitly stated, but used for enantiomeric separation | [5] |
| Precision (%RSD) | Not explicitly stated | |
| Accuracy (%) | Not explicitly stated | |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | |
| Recovery (%) | Not explicitly stated |
Note: The study utilizing D6-Felodipine focused on stereoselective determination and did not report standard validation parameters in the abstract. However, the use of a SIL-IS is inherently expected to provide superior performance in compensating for analytical variability.
Table 2: Performance Characteristics of a Structural Analog Internal Standard (Nimodipine)
| Parameter | Performance | Reference |
| Linearity Range | 0.1038 - 10.38 µg·L⁻¹ | |
| Precision (%RSD) | < 10.4% (Intra- and Inter-day) | |
| Accuracy (%) | Within ±15% of nominal values (assumed from precision) | |
| Lower Limit of Quantification (LLOQ) | 0.1038 µg·L⁻¹ | |
| Recovery (%) | 99.4% (Felodipine), 103.5% (Nimodipine) |
The data for the structural analog, nimodipine, demonstrates acceptable performance according to regulatory guidelines. However, the slight difference in recovery between felodipine and nimodipine highlights a potential source of variability that a deuterated internal standard would more effectively mitigate due to its near-identical chemical and physical properties to the analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the bioanalytical determination of Felodipine using both a deuterated and a structural analog internal standard.
Method 1: Chiral Determination of Felodipine Enantiomers using a Deuterated Internal Standard (D6-Felodipine)
This method was developed for the stereoselective and sensitive determination of felodipine enantiomers in human and dog plasma.
-
Sample Preparation:
-
Add D6-Felodipine internal standard to the plasma sample.
-
Extract the sample with a suitable organic solvent.
-
-
Chromatographic Separation:
-
Perform optical resolution of the S(-) and R(+) enantiomers on a high-performance liquid chromatographic Chiralcel OJ column.
-
-
Mass Spectrometric Detection:
-
Analyze each enantiomer in the effluent by capillary column gas chromatography/positive ion electron impact mass spectrometry.
-
Method 2: Quantification of Felodipine using a Structural Analog Internal Standard (Nimodipine)
This LC-MS/MS method was developed for the determination of felodipine in human plasma for pharmacokinetic studies.
-
Sample Preparation:
-
Add nimodipine as the internal standard to human plasma samples.
-
Perform liquid-liquid extraction with diethyl ether-hexane (1:1, v/v).
-
-
Chromatographic Conditions:
-
Column: Hypersil BOS-C18 (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase: Acetonitrile-0.1% formic acid (12:88, v/v)
-
Analysis Time: 4.5 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Felodipine: m/z 384.1 → 338.0
-
Nimodipine: m/z 419.0 → 301.1
-
-
Mandatory Visualizations
To further elucidate the experimental processes and the underlying pharmacology, the following diagrams are provided.
Conclusion
While structural analog internal standards can provide acceptable performance in the bioanalysis of Felodipine, the use of a deuterated internal standard such as this compound is the superior choice for achieving the highest levels of accuracy, precision, and reliability. The near-identical physicochemical properties of a stable isotope-labeled internal standard ensure it more effectively compensates for analytical variability, particularly matrix effects, which is a common challenge in bioanalysis. For researchers and drug development professionals, the investment in a deuterated internal standard is justified by the enhanced data quality, leading to more robust and defensible results in pharmacokinetic, bioequivalence, and other clinical and preclinical studies.
References
- 1. Development and validation of a high-throughput method for the quantitative analysis of felodipine in human plasma using high-performance liquid chromatography with mass/mass spectrometer and its application to a bioequivalence study in healthy male Korean subjects | Semantic Scholar [semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Simple and validated UHPLC-MS/MS analysis of nimodipine in plasma and cerebrospinal fluid of patients with subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
(S)-(-)-Felodipine-d5: A Comparative Guide for Clinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical research and drug development, the precision and reliability of bioanalytical methods are paramount. The quantification of drug candidates and their metabolites in biological matrices requires robust methodologies to ensure data integrity. A critical component of such methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of (S)-(-)-Felodipine-d5, a deuterated internal standard, with its non-deuterated counterparts for the quantitative analysis of (S)-(-)-Felodipine in clinical research.
(S)-(-)-Felodipine is the pharmacologically active S-enantiomer of Felodipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Accurate measurement of its concentration in plasma or other biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative bioanalysis.[3] This is due to its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variations during sample preparation, chromatography, and ionization.[4][5]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The selection of an internal standard significantly influences the performance of a bioanalytical assay. While non-deuterated internal standards, such as structural analogs, can be utilized, they often exhibit different chromatographic behavior and are affected differently by matrix effects compared to the analyte. This can lead to decreased accuracy and precision. This compound, by closely mimicking the analyte, provides superior compensation for these variabilities.
The following table summarizes the expected performance characteristics of this compound compared to a common structural analog internal standard, based on established principles of bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Identical chemical structure leads to similar chromatographic behavior. |
| Matrix Effect Compensation | High | Moderate to Low | Co-elution ensures both analyte and IS are subjected to the same degree of ion suppression or enhancement. |
| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Similar physicochemical properties result in comparable extraction efficiency. |
| Accuracy (% Bias) | Low (< ±15%) | Potentially Higher (> ±15%) | Better compensation for variability leads to more accurate quantification. |
| Precision (%CV) | Low (< 15%) | Potentially Higher (> 15%) | Consistent compensation for errors reduces the variability of measurements. |
| Regulatory Acceptance | Highly Recommended (FDA, EMA) | Acceptable, but requires more rigorous validation | Regulatory bodies recognize the superiority of stable isotope-labeled internal standards. |
Experimental Protocols
To validate the performance of this compound as an internal standard, a series of experiments must be conducted. Below are detailed methodologies for key validation experiments.
Selectivity
Objective: To assess the ability of the method to differentiate and quantify (S)-(-)-Felodipine in the presence of endogenous matrix components.
Protocol:
-
Obtain at least six different sources of the biological matrix (e.g., human plasma).
-
Analyze a blank sample from each source to check for interfering peaks at the retention times of (S)-(-)-Felodipine and this compound.
-
Analyze a sample from each source spiked with this compound only.
-
Analyze a sample from each source spiked with (S)-(-)-Felodipine at the lower limit of quantification (LLOQ).
-
The response of interfering peaks in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
Acceptance criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).
Matrix Effect
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different sources of the biological matrix.
-
Prepare three sets of samples:
-
Set A: (S)-(-)-Felodipine and this compound in a neat solution.
-
Set B: Blank matrix extract spiked with (S)-(-)-Felodipine and this compound at the same concentration as Set A.
-
Set C: Matrix from each of the six sources spiked with (S)-(-)-Felodipine and this compound before extraction.
-
-
Calculate the matrix factor (MF) for each source: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the internal standard-normalized MF.
-
The %CV of the internal standard-normalized MF across the different sources should not exceed 15%.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical bioanalytical workflow and the logical relationship in the choice of an internal standard.
Bioanalytical workflow for pharmacokinetic studies.
Logical comparison of internal standard choices.
Conclusion
The validation and use of this compound as an internal standard offer significant advantages for the bioanalysis of (S)-(-)-Felodipine in clinical research. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for potential sources of error, leading to more accurate, precise, and reliable data. While the initial investment in a deuterated internal standard may be higher than for a structural analog, the enhanced data quality and reduced risk of failed analytical runs justify its use in the rigorous environment of clinical drug development. This guide provides a framework for researchers to understand and implement the validation of this compound, ultimately contributing to the generation of high-quality data for critical research applications.
References
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. Multicomponent solid forms of felodipine: preparation, characterisation, physicochemical and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Linearity and Recovery Experiments for (S)-(-)-Felodipine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the linearity and recovery for the quantitative analysis of felodipine, with a special focus on the considerations for using the stable isotope-labeled (SIL) enantiomer, (S)-(-)-Felodipine-d5, as an internal standard (IS). While specific experimental data for this compound is not publicly available, this guide will draw upon established bioanalytical methods for racemic felodipine to highlight the expected performance and advantages of an enantiomerically pure internal standard.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting variability during sample preparation and analysis.[1] A good internal standard should mimic the analyte's behavior as closely as possible.[1] Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency in the mass spectrometer.[2][3]
Felodipine is a chiral drug, and its enantiomers exhibit stereoselective pharmacokinetics. The active (S)-enantiomer of felodipine has been shown to have an area under the curve (AUC) that is significantly higher than its (R)-enantiomer, indicating differences in their metabolism and clearance. This stereoselectivity underscores the importance of using an enantiomerically pure internal standard, such as this compound, for the accurate quantification of (S)-felodipine. Using a racemic deuterated standard could introduce inaccuracies if the metabolism or matrix effects differ between the enantiomers.
Linearity and Recovery: Performance Benchmarks
Linearity and recovery are fundamental parameters in validating a bioanalytical method, as stipulated by regulatory bodies like the FDA and the principles outlined in ICH M10.
-
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range.
-
Recovery measures the efficiency of the extraction process, indicating how much of the analyte is successfully recovered from the biological matrix.
The following table summarizes typical linearity and recovery data for the analysis of felodipine in human plasma using different internal standards, providing a benchmark for what can be expected when using this compound.
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) | Reference |
| Nimodipine | 0.1038 - 10.38 µg/L (approx. 0.1 - 10.4 ng/mL) | Not Specified | 99.4 | |
| Pantaprazole | 0.8 - 13.0 | Not Specified | Not Specified | |
| Deuterated felodipine (racemate) | Not Specified | Not Specified | Not Specified | [This is a placeholder for comparison] |
| This compound (Expected) | Comparable to or better than existing methods | ≥ 0.99 | Consistent and reproducible, ideally >80% | N/A |
Note: The expected performance of this compound is based on the superior performance generally observed with stable isotope-labeled internal standards.
Experimental Protocols
Below is a representative experimental protocol for determining the linearity and recovery of felodipine in human plasma using an internal standard like this compound.
Objective:
To validate the linearity and recovery of an LC-MS/MS method for the quantification of (S)-felodipine in human plasma using this compound as the internal standard.
Materials:
-
(S)-felodipine reference standard
-
This compound internal standard
-
Control human plasma (K2EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of (S)-felodipine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of (S)-felodipine by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working solution of the internal standard, this compound, at an appropriate concentration.
2. Linearity Experiment:
-
Spike control human plasma with the (S)-felodipine working solutions to prepare a calibration curve with at least six non-zero concentration levels.
-
Add a fixed amount of the this compound working solution to each calibration standard.
-
Perform protein precipitation by adding cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
-
Inject the samples into the LC-MS/MS system.
-
Plot the peak area ratio of (S)-felodipine to this compound against the nominal concentration of (S)-felodipine.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.
3. Recovery Experiment:
-
Prepare three sets of samples at three concentration levels (low, medium, and high):
-
Set A: (S)-felodipine spiked into plasma and extracted.
-
Set B: Post-extraction spike, where (S)-felodipine is added to the supernatant of extracted blank plasma.
-
Set C: A neat solution of (S)-felodipine in the reconstitution solvent.
-
-
Process and analyze all samples.
-
Calculate the recovery using the following formula: % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the importance of using a stereospecific internal standard, the following diagrams are provided.
Caption: Experimental workflow for linearity and recovery assessment.
References
Assessing the Isotopic Contribution of (S)-(-)-Felodipine-d5 to the Analyte Signal: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of felodipine, the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS/MS) methods. (S)-(-)-Felodipine-d5 is a commonly used SIL-IS for the active S-enantiomer of felodipine. While SIL-ISs are considered the gold standard for compensating for variability during sample processing and analysis, it is crucial to assess their isotopic purity and the potential for "crosstalk," or isotopic contribution, to the analyte signal.[1][2] This guide provides a comparative framework and detailed experimental protocols to objectively assess the isotopic contribution of this compound, ensuring the accuracy and integrity of bioanalytical data.
Understanding Isotopic Contribution
Isotopic contribution, or crosstalk, can arise from two main sources:
-
Isotopic Impurity of the SIL-IS: The this compound internal standard may contain a small percentage of the unlabeled (d0) (S)-(-)-Felodipine as an impurity from its chemical synthesis.[1] This impurity will contribute to the signal measured for the actual analyte, potentially leading to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).
-
Natural Isotopic Abundance of the Analyte: The unlabeled felodipine analyte naturally contains a small percentage of heavy isotopes (e.g., ¹³C). These heavy isotopes can contribute to the mass-to-charge ratio (m/z) being monitored for the deuterated internal standard, particularly if the mass difference between the analyte and the SIL-IS is small.[1]
Both of these potential contributions must be experimentally assessed to ensure they do not compromise the integrity of the bioanalytical method.
Experimental Protocols for Assessing Isotopic Contribution
A thorough assessment of isotopic contribution involves two key experiments designed to quantify the potential interference in both the analyte and the internal standard channels.
Experiment 1: Assessing the Contribution of this compound to the Unlabeled Analyte Signal
This experiment quantifies the amount of unlabeled (S)-(-)-Felodipine present as an impurity in the this compound internal standard.
Methodology:
-
Prepare a High-Concentration Solution of the Internal Standard: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at the same concentration used for the preparation of the working internal standard solution for the bioanalytical assay.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Monitor Analyte and IS Transitions: Monitor the multiple reaction monitoring (MRM) transitions for both unlabeled (S)-(-)-Felodipine and this compound.
-
Data Analysis:
-
Measure the peak area of any signal detected in the MRM transition of the unlabeled analyte.
-
Measure the peak area of the signal in the MRM transition of the this compound.
-
Calculate the percentage contribution of the unlabeled analyte in the internal standard solution.
-
Acceptance Criteria:
The response of the unlabeled analyte in the pure internal standard solution should not exceed a defined threshold. A commonly accepted, though not universally mandated, criterion is that the contribution of the internal standard to the analyte signal at the LLOQ should be less than 5%.[3]
Experiment 2: Assessing the Isotopic Contribution of Unlabeled Analyte to the this compound Signal (Crosstalk)
This experiment evaluates the contribution of the natural heavy isotopes of the unlabeled analyte to the signal of the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration Solution of the Analyte: Prepare a solution of unlabeled (S)-(-)-Felodipine at the upper limit of quantification (ULOQ) of the bioanalytical method.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system. Do not add the this compound internal standard.
-
Monitor Analyte and IS Transitions: Monitor the MRM transitions for both unlabeled (S)-(-)-Felodipine and this compound.
-
Data Analysis:
-
Measure the peak area of any signal detected in the MRM transition of the internal standard.
-
Measure the peak area of the signal in the MRM transition of the unlabeled analyte at the ULOQ.
-
Calculate the percentage contribution of the analyte's isotopic signal to the internal standard channel.
-
Acceptance Criteria:
The response in the internal standard channel from the ULOQ solution of the analyte should be minimal. Regulatory guidelines often specify that the response of interfering components should not be more than 5% of the internal standard response.
Data Presentation: Illustrative Results
The following tables summarize hypothetical but realistic data from the described experiments to facilitate comparison and interpretation.
Table 1: Contribution of this compound to the Unlabeled Analyte Signal
| Sample Description | Analyte MRM Transition Peak Area | IS MRM Transition Peak Area | Contribution (%) to Analyte Signal at LLOQ* |
| This compound Working Solution | 500 | 1,000,000 | 0.5% |
| Alternative IS: Felodipine-¹³C₆ | < 50 (Below LOD) | 1,000,000 | < 0.05% |
*Calculated based on a hypothetical LLOQ peak area of 100,000 for the analyte.
Table 2: Isotopic Contribution of Unlabeled Analyte to the this compound Signal (Crosstalk)
| Sample Description | IS MRM Transition Peak Area | Analyte MRM Transition Peak Area | Contribution (%) to IS Signal |
| Unlabeled (S)-(-)-Felodipine at ULOQ | 2,500 | 5,000,000 | 0.05% |
| Alternative IS: Felodipine-¹³C₆ | < 100 (Below LOD) | 5,000,000 | < 0.002% |
Visualization of Experimental Workflow and Isotopic Contribution
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the concept of isotopic contribution.
Conclusion and Recommendations
A thorough assessment of the isotopic contribution of this compound to the unlabeled analyte signal is a critical component of bioanalytical method validation. By performing the experiments detailed in this guide, researchers can ensure the accuracy and reliability of their data, meeting the stringent requirements of regulatory bodies.
Key Recommendations:
-
Always Assess Isotopic Contribution: Do not assume that a deuterated internal standard is free from unlabeled impurities or that crosstalk is negligible.
-
Document All Findings: The results of the isotopic contribution assessment should be documented in the bioanalytical method validation report.
-
Consider Alternative SIL-ISs: If the isotopic contribution is found to be significant and problematic, consider using an SIL-IS with a larger mass difference (e.g., ¹³C₆-labeled felodipine) to minimize crosstalk.
-
Optimize IS Concentration: In some cases, increasing the concentration of the internal standard can mitigate the relative impact of crosstalk from the analyte.
By adhering to these principles and employing rigorous experimental evaluation, scientists can confidently use this compound as an internal standard for the accurate quantification of (S)-(-)-Felodipine in biological matrices.
References
Comparative Analysis of (S)-(-)-Felodipine-d5 Reference Standard Lots
Guide for Researchers and Pharmaceutical Quality Control Professionals
This guide provides a comprehensive comparative analysis of three distinct lots of (S)-(-)-Felodipine-d5, a deuterated, chiral stable-labeled internal standard crucial for pharmacokinetic and bioanalytical studies. The consistency and purity of reference standards are paramount for generating accurate, reproducible, and reliable experimental data. This document outlines the key quality attributes, presents comparative data, and details the analytical methodologies used to assess the identity, purity, and integrity of each lot.
This compound is the specific levorotatory enantiomer of Felodipine, a dihydropyridine calcium channel blocker, with five deuterium atoms incorporated for use as an internal standard in mass spectrometry-based assays.[1] Ensuring high chemical, chiral, and isotopic purity is critical for its function.
Comparative Data Summary
The following table summarizes the analytical results for three different lots of this compound. These quantitative assessments are essential for verifying that each lot meets the stringent quality specifications required for a reference standard.[2][3]
| Analytical Test | Specification | Lot A | Lot B | Lot C | Test Method |
| Chemical Purity | ≥ 99.5% | 99.8% | 99.9% | 99.6% | HPLC-UV |
| Chiral Purity (e.e.) | ≥ 99.0% (S)-enantiomer | 99.5% | 99.2% | 99.6% | Chiral HPLC-UV |
| Isotopic Purity (% D5) | ≥ 98.0% | 99.1% | 98.8% | 99.3% | LC-MS |
| Isotopic Distribution | Conforms to structure | Conforms | Conforms | Conforms | LC-MS |
| Identity Confirmation | Conforms to structure | Conforms | Conforms | Conforms | ¹H NMR, MS |
| Water Content | ≤ 0.5% | 0.15% | 0.21% | 0.18% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> | Meets requirements | Meets requirements | Meets requirements | Headspace GC-MS |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are fundamental to the validation and comparison of the different lots.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of the substance by separating it from any process-related impurities or degradation products.[4][5]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in methanol. A working solution of 100 µg/mL is prepared by diluting the stock solution with the mobile phase.
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.
Chiral Purity by Chiral HPLC
This enantioselective method is used to separate and quantify the (S)-(-) and (R)-(+) enantiomers of Felodipine-d5, thereby determining the enantiomeric excess (e.e.) of the desired S-isomer.
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiralcel OJ-H, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (70:30, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of 0.5 mg/mL is prepared in the mobile phase.
-
Quantification: Enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Isotopic Purity and Identity by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the molecular weight and determines the isotopic enrichment of the deuterated compound. It is critical for verifying the incorporation of the five deuterium atoms.
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
Data Acquisition: Full scan mode from m/z 100 to 500.
-
Sample Preparation: A solution of 10 µg/mL is prepared in 50:50 acetonitrile/water.
-
Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion for this compound (expected m/z 390.1). Isotopic purity is determined by comparing the relative intensities of the mass peaks corresponding to the d0 to d5 species.
Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule and the positions of the deuterium labels by observing the absence of specific proton signals.
-
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Approximately 5 mg of the sample is dissolved in 0.7 mL of CDCl₃.
-
Analysis: The resulting spectrum is compared to the spectrum of a non-deuterated (S)-(-)-Felodipine reference standard. The absence or significant reduction of signals corresponding to the protons on the deuterated ethyl group confirms the location and high level of deuterium incorporation.
Visualized Workflows and Logic
The following diagrams illustrate the logical flow of the quality control and analytical processes employed in this comparative study.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-(-)-Felodipine-d5 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (S)-(-)-Felodipine-d5, a deuterated analog of the calcium channel blocker Felodipine, requires careful handling and disposal due to the hazardous nature of the parent compound. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Felodipine is classified as harmful if swallowed, a suspected reproductive toxin, and may cause organ damage with prolonged exposure.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][4] Consequently, this compound should be managed as hazardous waste, and its disposal must comply with all local, state, and federal regulations.
Core Disposal Protocol
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be discarded down the drain or in regular trash. Laboratory personnel should always consult their institution's specific hazardous waste management program, often managed by an Office of Chemical and Radiological Safety (OCRS) or equivalent.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Segregation: this compound waste, whether in solid form or dissolved in a solvent, must be collected in a designated hazardous waste container. This container should be separate from other waste streams to prevent unintended chemical reactions.
-
Container Selection and Labeling: Use a container that is chemically compatible with the waste and can be securely sealed to prevent leaks. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with any solvents present. The date of waste accumulation should also be recorded.
-
Storage: Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the hazardous waste management team. Do not transport the waste yourself.
Decontamination of Empty Containers
Empty containers that have held this compound must also be treated as hazardous waste unless properly decontaminated.
Procedure for Empty Container Decontamination:
-
Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent capable of removing the compound.
-
Rinsate Collection: The solvent rinsate from all three rinses must be collected and disposed of as hazardous waste in the appropriate liquid waste container.
-
Container Disposal: After triple rinsing, the container can typically be disposed of as regular trash. However, it is crucial to deface or remove all hazardous chemical labels before disposal.
Spill Management
In the event of a spill, the cleanup materials will also be considered hazardous waste.
Spill Cleanup and Disposal:
-
Containment: Alert personnel in the area and contain the spill.
-
Cleanup: Use an appropriate absorbent material for liquid spills or carefully sweep up solid material, avoiding dust generation.
-
Waste Collection: All contaminated materials, including absorbent pads, gloves, and wipes, must be collected in a sealed container.
-
Labeling and Disposal: Label the container as hazardous waste, detailing the spilled chemical and the cleanup materials. Dispose of it through the institutional hazardous waste program.
Quantitative Hazard Data for Felodipine
The following table summarizes key toxicological data for the parent compound, Felodipine. This data underscores the importance of treating its deuterated analog as hazardous.
| Metric | Value | Species | Reference |
| Oral LD50 | 1050 mg/kg | Rat | |
| Oral LD50 | 250 mg/kg | Mouse | |
| Intraperitoneal LD50 | 23 mg/kg | Rat | |
| Intraperitoneal LD50 | 76 mg/kg | Mouse |
Experimental Workflow & Disposal Decision Pathway
The following diagrams illustrate the general workflow for handling this compound and the decision-making process for its proper disposal.
Caption: General experimental workflow for handling this compound.
Caption: Decision pathway for the proper disposal of this compound waste streams.
References
Personal protective equipment for handling (S)-(-)-Felodipine-d5
(S)-(-)-Felodipine-d5 , a deuterated analog of Felodipine, requires careful handling in a laboratory setting. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[1] |
| Skin Protection | Impervious, fire/flame resistant clothing | - |
| Chemical-resistant gloves (e.g., nitrile rubber) | Inspected prior to use; conforming to EU Directive 89/686/EEC and EN 374[1][2] | |
| Respiratory Protection | Dust respirator or self-contained breathing apparatus | Use in a well-ventilated area or under a fume hood.[1][2] |
Health Hazards
This compound is classified as a hazardous substance. Key health hazards include:
-
Harmful if swallowed.
-
Suspected of damaging fertility or the unborn child.
-
May cause damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid all personal contact, including inhalation of dust.
-
Wear the prescribed personal protective equipment.
-
Ensure adequate ventilation, preferably by working in a laboratory fume hood.
-
Avoid dust formation during handling.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store in a cool, shaded area.
-
Store under an inert atmosphere.
-
Incompatible with oxidizing agents.
Accidental Release and Disposal
In the event of a spill or the need for disposal, the following procedures should be followed.
Accidental Release:
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the substance from entering drains or water courses.
-
Clean-up:
-
For minor spills, use dry clean-up procedures to avoid generating dust. Sweep up or vacuum the spilled material. A vacuum cleaner must be fitted with a HEPA filter.
-
Dampen with water to prevent dusting before sweeping.
-
Place the collected material into a suitable, labeled container for disposal.
-
-
Decontaminate: Wash the spill area thoroughly.
Disposal:
-
Dispose of contaminated material as hazardous waste according to local, state, and federal regulations.
-
Do not allow the substance to be released into the environment.
-
Empty containers may retain product residue and should be treated as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard operating procedure for handling this compound.
Emergency Procedures
The following flowchart outlines the immediate actions to take in case of an emergency involving this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
